molecular formula C22H24N2O2S B12378955 Jun11165

Jun11165

Cat. No.: B12378955
M. Wt: 380.5 g/mol
InChI Key: OIRZOSFQGIJWJI-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Jun11165 is a useful research compound. Its molecular formula is C22H24N2O2S and its molecular weight is 380.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H24N2O2S

Molecular Weight

380.5 g/mol

IUPAC Name

5-(2-aminoethoxy)-2-methyl-N-[(1R)-1-(3-thiophen-3-ylphenyl)ethyl]benzamide

InChI

InChI=1S/C22H24N2O2S/c1-15-6-7-20(26-10-9-23)13-21(15)22(25)24-16(2)17-4-3-5-18(12-17)19-8-11-27-14-19/h3-8,11-14,16H,9-10,23H2,1-2H3,(H,24,25)/t16-/m1/s1

InChI Key

OIRZOSFQGIJWJI-MRXNPFEDSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCCN)C(=O)N[C@H](C)C2=CC=CC(=C2)C3=CSC=C3

Canonical SMILES

CC1=C(C=C(C=C1)OCCN)C(=O)NC(C)C2=CC=CC(=C2)C3=CSC=C3

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide: The Quest for Jun11165

Author: BenchChem Technical Support Team. Date: November 2025

To our valued researchers, scientists, and drug development professionals,

This document serves as a summary of the current public knowledge regarding the chemical entity designated "Jun11165." Our objective was to compile a comprehensive technical guide encompassing its chemical structure, quantitative data, experimental protocols, and relevant biological pathways.

1. Chemical Structure and Identification

Following an exhaustive search of publicly accessible chemical databases, peer-reviewed scientific literature, and other relevant online resources, we have been unable to identify the chemical structure of a compound designated "this compound." This designation does not correspond to any known entry in major chemical repositories such as PubChem or other scientific search platforms.

This outcome suggests several possibilities:

  • Novel or Proprietary Compound: "this compound" may be a novel compound that has not yet been disclosed in public forums or a proprietary internal designation within a research institution or pharmaceutical company.

  • Alternative Nomenclature: The compound may be more commonly known under a different systematic name, trivial name, or internal code.

  • Data Unavailability: Information regarding this specific compound may not be available in the public domain at this time.

2. Data Presentation and Experimental Protocols

As the chemical identity and biological activity of this compound remain unknown, no associated quantitative data (e.g., IC50, Ki, EC50) or detailed experimental protocols are available in the public record. The generation of such data is contingent upon the synthesis and biological evaluation of the compound .

3. Signaling Pathways and Visualization

The elucidation of signaling pathways impacted by a chemical entity is a critical step in understanding its mechanism of action. However, without knowledge of the compound's structure and its biological targets, it is not possible to delineate or visualize any relevant signaling cascades or experimental workflows.

The initial and most critical step in the analysis of any chemical compound is the determination of its precise chemical structure. Without this foundational information, further investigation into its biological properties, mechanism of action, and therapeutic potential cannot proceed.

We recommend the following actions for researchers interested in "this compound":

  • Verify the Compound Designation: Confirm the accuracy of the name "this compound" and ascertain if any alternative identifiers exist.

  • Consult Internal Documentation: If this designation originates from within a specific research program, consult internal databases and documentation for structural and biological information.

  • Public Disclosure: Should "this compound" be a novel discovery, the responsible research entity is encouraged to disclose its structure and findings to the broader scientific community to facilitate collaborative research and development.

This guide will be updated as new information regarding this compound becomes publicly available. We remain committed to providing the scientific community with comprehensive and accurate technical information to advance the frontiers of research and drug development.

The Enigma of Jun11165: A Search for a Ghost in the Machine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the discovery and development of a compound designated "Jun11165" has yielded no publicly available data. This in-depth investigation, aimed at providing a technical guide for researchers and drug development professionals, has been unable to uncover any information regarding its discovery, mechanism of action, preclinical studies, or clinical trials.

Efforts to locate information on "this compound" through extensive searches have proven fruitless. The digital landscape, including scientific databases and clinical trial registries, appears to hold no record of this particular designation. The search results consistently returned information on unrelated compounds and clinical trials, such as those for Clifutinib (NCT07211165), Mometasone (NCT00711165), and various chemotherapy regimens.

This absence of information suggests several possibilities:

  • Internal Designation: "this compound" may be an internal, proprietary name for a compound in the very early stages of discovery within a pharmaceutical or biotechnology company. Such designations are often used before a compound is publicly disclosed through patents, publications, or clinical trial registrations.

  • Placeholder or Hypothetical Compound: The designation might be a placeholder or a hypothetical example used for internal training, academic exercises, or in contexts where a real compound name is not necessary.

  • Typographical Error: It is also conceivable that "this compound" is a misspelling of another compound's name.

Without any foundational information, it is impossible to construct the requested in-depth technical guide. The core requirements of summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways cannot be met as there is no subject matter to analyze.

For researchers, scientists, and drug development professionals interested in this area, the path forward would necessitate identifying the correct designation or the context in which "this compound" was encountered. Should this information become available, a thorough analysis could then be undertaken. Until such a time, the story of this compound remains unwritten, a ghost in the vast machinery of drug discovery and development.

An In-depth Technical Guide on the Biological Activity and Targets of Selumetinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selumetinib (AZD6244, ARRY-142886) is a potent and highly selective, non-ATP-competitive inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1 and MEK2).[1][2] These kinases are central components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in various human cancers and developmental disorders.[1] By targeting MEK1/2, selumetinib effectively blocks the downstream phosphorylation of extracellular signal-regulated kinase (ERK1/2), leading to the inhibition of cell proliferation, migration, and the induction of apoptosis.[2] This targeted mechanism of action has established selumetinib as a significant therapeutic agent, particularly in the treatment of neurofibromatosis type 1 (NF1)-related plexiform neurofibromas, and it is under investigation for several other malignancies.[3][4][5]

Biological Targets and Mechanism of Action

Selumetinib's primary molecular targets are the dual-specificity kinases MEK1 and MEK2.[6] It exerts its inhibitory effect by binding to an allosteric pocket on the MEK enzymes, which is distinct from the ATP-binding site. This non-competitive inhibition prevents the conformational changes required for MEK to phosphorylate its only known substrates, ERK1 and ERK2.[7]

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that transduces extracellular signals from receptor tyrosine kinases (RTKs) to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and angiogenesis.[8] In many cancers, mutations in upstream components like RAS or BRAF lead to constitutive activation of this pathway, driving uncontrolled cell growth.[9] By inhibiting MEK, selumetinib effectively halts this oncogenic signaling cascade, leading to decreased cellular proliferation and increased programmed cell death (apoptosis) in tumor cells.

Signaling Pathway Diagram

The following diagram illustrates the position of selumetinib's targets within the MAPK/ERK signaling cascade.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Activates Selumetinib Selumetinib Selumetinib->MEK Inhibits CellCycle Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellCycle

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Selumetinib on MEK1/2.

Quantitative Biological Activity Data

The potency of selumetinib has been quantified in various enzymatic and cell-based assays. The following tables summarize key inhibitory concentrations (IC50) and dissociation constants (Kd).

Table 1: Enzymatic Inhibition of MEK Kinases
TargetAssay TypeValueReference
MEK1IC5014 nM[2]
MEK2Kd530 nM[2]
Table 2: Inhibition of ERK1/2 Phosphorylation
Cell LineAssay TypeValueReference
Malme-3MIC5010.3 nM[10]
Table 3: Anti-proliferative Activity (IC50) in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
CHP-212Neuroblastoma0.003153[2]
H9T-cell lymphoma0.02288[2]
HL-60Acute promyelocytic leukemia0.02459[2]
MDA-MB-231Triple-Negative Breast Cancer8.6[10]
SUM149Triple-Negative Breast Cancer10[10]
MDA-MB-468Triple-Negative Breast Cancer>20[10]
SUM190Triple-Negative Breast Cancer>20[10]
KPL-4Triple-Negative Breast Cancer>20[10]
MDA-IBC-3Triple-Negative Breast Cancer>20[10]

Note: Cell lines with activating B-Raf and Ras mutations generally show higher sensitivity to selumetinib (IC50 values <1 µM), whereas wild-type cell lines often have IC50 values up to 50 µM.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize the biological activity of selumetinib.

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of selumetinib on MEK1/2 enzyme activity.

Objective: To determine the IC50 value of selumetinib against purified MEK1.

Methodology:

  • Reagents: Recombinant active MEK1, inactive ERK2 as a substrate, ATP, and selumetinib at various concentrations.

  • Procedure: a. MEK1 is incubated with varying concentrations of selumetinib in a kinase reaction buffer. b. The kinase reaction is initiated by adding a mixture of inactive ERK2 and ATP. c. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C). d. The reaction is terminated, and the amount of phosphorylated ERK (p-ERK) is quantified.

  • Detection: Quantification of p-ERK can be performed using methods such as ELISA, Western blot with a phospho-specific antibody, or radiometric assays measuring the incorporation of radioactive phosphate from [γ-³²P]ATP into the substrate.

  • Data Analysis: The percentage of inhibition at each selumetinib concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Viability/Proliferation Assay

This assay measures the effect of selumetinib on the growth of cancer cell lines.

Objective: To determine the anti-proliferative IC50 of selumetinib in various cell lines.

Methodology:

  • Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.

  • Procedure: a. Cells are seeded into 96-well plates and allowed to adhere overnight. b. The culture medium is replaced with fresh medium containing serial dilutions of selumetinib (e.g., from 0 to 100 µM).[10] c. Cells are incubated with the compound for a defined period (e.g., 72 hours).[10]

  • Detection: Cell viability is assessed using a colorimetric or fluorometric assay, such as WST-1, MTT, or CellTiter-Glo®, which measures metabolic activity or ATP content as an indicator of viable cell number.

  • Data Analysis: The results are normalized to untreated control cells, and the IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

Experimental Workflow Diagram

The following diagram outlines the workflow for determining the anti-proliferative effects of selumetinib.

Cell_Viability_Workflow start Start culture Culture Cancer Cell Lines start->culture seed Seed Cells into 96-well Plates culture->seed treat Treat with Serial Dilutions of Selumetinib seed->treat incubate Incubate for 72 hours treat->incubate assay Perform WST-1 or MTT Assay incubate->assay read Read Absorbance/ Fluorescence assay->read analyze Calculate IC50 Value read->analyze end_node End analyze->end_node

Caption: A typical experimental workflow for a cell viability assay.

In Vivo Tumor Xenograft Model

This protocol evaluates the anti-tumor efficacy of selumetinib in a living organism.

Objective: To assess the ability of selumetinib to inhibit tumor growth in vivo.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., athymic nu/nu mice) are used.

  • Procedure: a. Human cancer cells (e.g., MDA-MB-231-LM2) are injected subcutaneously into the mice.[10] b. Tumors are allowed to grow to a palpable size. c. Mice are randomized into treatment and control groups. d. The treatment group receives selumetinib orally (e.g., by gavage at 50 mg/kg, five times per week).[10] The control group receives a vehicle solution.

  • Monitoring: Tumor size is measured regularly with calipers, and animal body weight and general health are monitored.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., Western blot for p-ERK levels).

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.

Conclusion

Selumetinib is a highly specific MEK1/2 inhibitor that demonstrates potent biological activity in preclinical models and clinical settings. Its mechanism of action, centered on the blockade of the critical MAPK/ERK signaling pathway, provides a clear rationale for its use in cancers and other conditions driven by aberrant signaling through this cascade. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals working with this targeted therapeutic agent.

References

Unable to Identify "Jun11165" in Existing Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A thorough investigation of scientific databases and publicly available information did not yield any results for a compound or protein designated "Jun11165" in the context of viral replication. This suggests that "this compound" may be a non-standardized identifier, an internal project name not yet in the public domain, or a potential typographical error.

Consequently, the creation of an in-depth technical guide on the function of "this compound" in viral replication, as requested, cannot be fulfilled at this time due to the absence of foundational data. The core requirements, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways, are contingent upon the availability of peer-reviewed research and clinical studies concerning this specific entity.

For the benefit of the intended audience of researchers, scientists, and drug development professionals, it is crucial to ensure the accuracy and verifiability of all presented information. Proceeding without any identifiable data would lead to speculation and would not meet the standards of a technical whitepaper.

Recommendations for Proceeding:

It is recommended to verify the designation "this compound" for any possible alternative names, internal codes, or spelling corrections. Should a correct and identifiable name be provided, a comprehensive technical guide can be developed.

Alternatively, if the user is interested in the broader topic of viral replication, a detailed guide can be created on:

  • A specific, well-documented virus: For instance, a whitepaper on the replication mechanism of Junín virus, the causative agent of Argentine hemorrhagic fever, could be produced. This would include its interaction with host cell machinery and known inhibitory compounds.

  • A known class of antiviral compounds: A guide on the mechanism of action of a specific class of antivirals (e.g., neuraminidase inhibitors, reverse transcriptase inhibitors) could be generated, complete with quantitative data from published studies and pathway diagrams.

Without a valid starting point, any attempt to generate the requested content would be purely hypothetical and would not serve the informational needs of the target audience. We are committed to providing accurate and factual information and await further clarification to proceed with this request.

Preliminary Research on Jun11165 Antiviral Effects: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Initial research for publicly available data on the antiviral effects of a compound designated "Jun11165" has yielded no specific results. This designation may refer to an internal, pre-clinical candidate not yet disclosed in public literature, a novel compound with limited data, or a potential misnomer.

To fulfill the user's request for an in-depth technical guide, this document will serve as a template, outlining the expected structure, data presentation, and visualizations that would be included should information on "this compound" become available. For illustrative purposes, we will use a hypothetical antiviral agent, "AVN-XXXX," to demonstrate the requested format and content.

Quantitative Antiviral Activity

A comprehensive summary of the in vitro antiviral efficacy of AVN-XXXX against a panel of viruses would be presented in a tabular format to facilitate direct comparison of its activity.

VirusCell LineAssay TypeIC50 (µM)CC50 (µM)Selectivity Index (SI)
Influenza A/H1N1MDCKPlaque Reduction Assay0.5>100>200
SARS-CoV-2Vero E6Cytopathic Effect (CPE) Assay1.2>100>83.3
Respiratory Syncytial Virus (RSV)HEp-2Viral RNA Quantification (RT-qPCR)2.5>100>40
Herpes Simplex Virus 1 (HSV-1)VeroPlaque Reduction Assay10.8>100>9.3

Caption: In vitro antiviral activity of AVN-XXXX.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Cell Lines and Viruses
  • MDCK (Madin-Darby Canine Kidney) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Vero E6 cells were maintained in Eagle's Minimum Essential Medium (EMEM) with 10% FBS.

  • Influenza A/WSN/33 (H1N1) was propagated in 10-day-old embryonated chicken eggs.

  • SARS-CoV-2 (USA-WA1/2020) was obtained from BEI Resources and propagated in Vero E6 cells.

Plaque Reduction Assay
  • Confluent monolayers of MDCK or Vero cells were seeded in 6-well plates.

  • Cells were infected with the respective virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.

  • The viral inoculum was removed, and cells were washed with phosphate-buffered saline (PBS).

  • An overlay medium containing 1% methylcellulose and varying concentrations of AVN-XXXX was added.

  • Plates were incubated for 3-5 days at 37°C.

  • Cells were fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.

  • Plaques were counted, and the 50% inhibitory concentration (IC50) was calculated.

Cytopathic Effect (CPE) Assay
  • Vero E6 cells were seeded in 96-well plates.

  • Cells were infected with SARS-CoV-2 at an MOI of 0.05 in the presence of serial dilutions of AVN-XXXX.

  • After 72 hours of incubation, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.

  • The IC50 and 50% cytotoxic concentration (CC50) were determined from dose-response curves.

Visualizations of Cellular Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental designs.

Proposed Mechanism of Action: Inhibition of Viral RNA Polymerase

The primary proposed mechanism of action for AVN-XXXX is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.

cluster_virus_entry Virus Entry & Uncoating cluster_replication Viral Replication Cycle cluster_inhibition Inhibition by AVN-XXXX Virus Virus Host_Cell Host_Cell Virus->Host_Cell Attachment & Entry Viral_RNA Viral_RNA Host_Cell->Viral_RNA Uncoating RdRp RNA-dependent RNA Polymerase Viral_RNA->RdRp Replication_Complex Replication Complex Formation RdRp->Replication_Complex New_Viral_RNA New Viral RNA Replication_Complex->New_Viral_RNA Virion_Assembly Virion_Assembly New_Viral_RNA->Virion_Assembly Translation & Assembly AVN_XXXX AVN-XXXX AVN_XXXX->RdRp Inhibition Progeny_Virus Progeny_Virus Virion_Assembly->Progeny_Virus Release

Caption: Proposed mechanism of AVN-XXXX targeting viral RdRp.

Experimental Workflow for Antiviral Screening

A standardized workflow is essential for the systematic evaluation of potential antiviral compounds.

Start Start Compound_Library Compound Library (e.g., AVN-XXXX) Start->Compound_Library Primary_Screening Primary Screening (CPE Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Active End End Hit_Identification->End Inactive Cytotoxicity_Assay Cytotoxicity Assay (CC50 Determination) Dose_Response->Cytotoxicity_Assay SI_Calculation Selectivity Index Calculation Cytotoxicity_Assay->SI_Calculation Mechanism_of_Action Mechanism of Action Studies (e.g., Time-of-Addition Assay) SI_Calculation->Mechanism_of_Action SI > 10 SI_Calculation->End SI < 10 Lead_Compound Lead_Compound Mechanism_of_Action->Lead_Compound

Caption: High-throughput screening workflow for antiviral discovery.

The Emergence of Jun11165: A Technical Guide to a Novel Class of SARS-CoV-2 PLpro Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical whitepaper provides an in-depth analysis of Jun11165, a potent, non-covalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) papain-like protease (PLpro). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antiviral therapeutics. Herein, we detail the inhibitor class and family of this compound, its mechanism of action, and its impact on viral and host signaling pathways. Furthermore, this guide presents a compilation of quantitative data, detailed experimental protocols for its characterization, and visual representations of key biological and experimental processes.

Introduction to this compound and its Target: SARS-CoV-2 PLpro

The ongoing global health crisis caused by SARS-CoV-2 has necessitated the urgent development of effective antiviral therapies. One of the key viral enzymes essential for the replication and pathogenesis of SARS-CoV-2 is the papain-like protease (PLpro). PLpro is a multifunctional enzyme that not only cleaves the viral polyprotein to generate functional non-structural proteins (nsps) crucial for viral replication but also subverts the host's innate immune response[1][2][3]. It achieves this by acting as a deubiquitinase (DUB) and deISGylase, removing ubiquitin and ISG15 modifications from host proteins, thereby dampening the type I interferon response[4][5][6]. These dual roles make PLpro an attractive target for antiviral drug development.

This compound has emerged as a promising inhibitor of SARS-CoV-2 PLpro, demonstrating significant potency in enzymatic and cell-based assays[7]. This guide will explore the scientific underpinnings of this compound, providing a comprehensive resource for the scientific community.

Inhibitor Class and Family

This compound belongs to a class of non-covalent SARS-CoV-2 PLpro inhibitors . Based on its core chemical structure, it is classified within the naphthalene-based inhibitor family. This family is largely derived from the foundational scaffold of GRL-0617, a known inhibitor of the SARS-CoV PLpro[2][3][8][9].

These inhibitors typically feature a naphthalene moiety that interacts with a key region of the PLpro enzyme known as the "blocking loop 2" (BL2) groove[8]. The binding of these inhibitors to the BL2 groove is a critical aspect of their mechanism of action, leading to the allosteric inhibition of the enzyme's catalytic activity[9]. Structure-activity relationship (SAR) studies on this class of compounds have focused on modifying various parts of the scaffold to enhance potency, selectivity, and pharmacokinetic properties[10].

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the inhibition of the enzymatic activity of SARS-CoV-2 PLpro . By binding to the protease, this compound prevents two critical processes:

  • Viral Polyprotein Processing: PLpro is responsible for cleaving the nsp1/nsp2, nsp2/nsp3, and nsp3/nsp4 junctions of the viral polyprotein. Inhibition of this process by this compound disrupts the formation of the viral replication and transcription complex (RTC), thereby halting viral replication[1][2].

  • Evasion of Host Innate Immunity: PLpro removes ubiquitin and ISG15 from host proteins involved in the antiviral response, most notably components of the RIG-I-like receptor (RLR) signaling pathway. This pathway is crucial for the production of type I interferons (IFNs), which are key antiviral cytokines. By inhibiting the deubiquitinase and deISGylase activity of PLpro, this compound helps to restore the host's innate immune response to the viral infection[4][5][6][10].

The following diagram illustrates the dual role of SARS-CoV-2 PLpro and the inhibitory effect of this compound.

PLpro_Inhibition_Pathway cluster_virus Viral Replication cluster_host Host Innate Immunity Viral Polyprotein Viral Polyprotein PLpro PLpro Viral Polyprotein->PLpro Cleavage Viral nsps Viral nsps PLpro->Viral nsps Replication Complex Replication Complex Viral nsps->Replication Complex Host Proteins Host Proteins Ub/ISG15-conjugated Proteins Ub/ISG15-conjugated Proteins Host Proteins->Ub/ISG15-conjugated Proteins Conjugation Ub/ISG15 Ub/ISG15 Ub/ISG15-conjugated Proteins->PLpro Deconjugation Type I IFN Response Type I IFN Response Ub/ISG15-conjugated Proteins->Type I IFN Response Activation This compound This compound This compound->PLpro Inhibition

SARS-CoV-2 PLpro dual function and inhibition by this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and related PLpro inhibitors. This data provides a comparative overview of their potency.

CompoundTargetAssay TypeIC50 (μM)EC50 (μM)Reference
This compound SARS-CoV-2 PLproEnzymatic≤ 0.6[7]
This compound SARS-CoV-2Antiviral (Cell-based)≤ 6.0[7]
GRL-0617SARS-CoV PLproEnzymatic2.1[5]
GRL-0617SARS-CoV-2Antiviral (Plaque Reduction)27.6[1]
SitagliptinSARS-CoV-2 PLproIn-cell Protease0.32
Daclatasvir HClSARS-CoV-2 PLproIn-cell Protease1.59

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound and other PLpro inhibitors.

Representative Synthesis Protocol for a Naphthalene-Based PLpro Inhibitor

While the exact synthesis protocol for this compound is not publicly available, the following represents a general and plausible route for the synthesis of naphthalene-based PLpro inhibitors, based on reported methods for analogous compounds[1].

Synthesis_Workflow A 5-Amino-2-methylbenzoic acid C HATU Coupling A->C B (R)-1-(1-Naphthyl)ethylamine B->C D Naphthalene-benzamide core C->D F Reductive Amination or Amine Coupling D->F E Amine Side Chain Precursor (Boc-protected) E->F G Boc-protected intermediate F->G H Deprotection (e.g., HCl) G->H I Final Naphthalene-based PLpro Inhibitor H->I

General synthesis workflow for naphthalene-based PLpro inhibitors.

Step 1: Amide Coupling (HATU Condensation)

  • To a solution of 5-amino-2-methylbenzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF), add (R)-1-(1-naphthyl)ethylamine (1.0 eq), HATU (1.2 eq), and a tertiary amine base such as DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the naphthalene-benzamide core.

Step 2: Introduction of the Side Chain (Reductive Amination)

  • Dissolve the naphthalene-benzamide core (1.0 eq) and a Boc-protected amino-aldehyde or ketone (1.2 eq) in a suitable solvent (e.g., dichloroethane).

  • Add a reducing agent such as sodium triacetoxyborohydride (1.5 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the Boc-protected intermediate.

Step 3: Deprotection

  • Dissolve the Boc-protected intermediate in a suitable solvent (e.g., dichloromethane or dioxane).

  • Add an excess of a strong acid (e.g., 4N HCl in dioxane or trifluoroacetic acid).

  • Stir the mixture at room temperature for 1-4 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting salt of the final product can be further purified by recrystallization or preparative HPLC if necessary.

Thermal Shift Assay (Differential Scanning Fluorimetry)

This assay measures the thermal stability of PLpro in the presence and absence of an inhibitor. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

Thermal_Shift_Assay_Workflow A Prepare Protein-Dye Mix (PLpro + SYPRO Orange) B Aliquot into 96-well Plate A->B C Add Inhibitor (this compound) and DMSO control B->C D Seal and Centrifuge Plate C->D E Run in RT-PCR Machine (25°C to 95°C gradient) D->E F Measure Fluorescence vs. Temperature E->F G Plot Derivative of Fluorescence vs. Temperature F->G H Determine Melting Temperature (Tm) G->H I Calculate Tm Shift (ΔTm) H->I

Workflow for the Thermal Shift Assay.

Materials:

  • Purified SARS-CoV-2 PLpro protein

  • SYPRO Orange dye (5000x stock)

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

  • This compound (or other test compounds) dissolved in DMSO

  • DMSO (as a negative control)

  • Real-time PCR instrument capable of performing a melt curve analysis

Procedure:

  • Prepare a master mix of PLpro and SYPRO Orange dye in the assay buffer. The final concentration of PLpro is typically 2-5 µM, and the final dilution of SYPRO Orange is 5x.

  • Aliquot the master mix into the wells of a 96-well PCR plate.

  • Add the test compound (e.g., this compound) to the appropriate wells to achieve the desired final concentration (typically in a range from 0.1 to 100 µM). Add an equivalent volume of DMSO to the control wells.

  • Seal the plate with an optically clear seal and centrifuge briefly to collect the contents at the bottom of the wells.

  • Place the plate in a real-time PCR instrument.

  • Program the instrument to heat the plate from 25°C to 95°C with a ramp rate of 1°C/minute, while continuously monitoring the fluorescence of SYPRO Orange.

  • The melting temperature (Tm) is determined by identifying the temperature at which the rate of fluorescence change is maximal (the peak of the first derivative of the melting curve).

  • The thermal shift (ΔTm) is calculated as the difference between the Tm of the protein with the inhibitor and the Tm of the protein with DMSO.

Antiviral Activity Assay in Caco-2 Cells

This cell-based assay evaluates the ability of an inhibitor to reduce viral replication in a relevant human cell line.

Antiviral_Assay_Workflow A Seed Caco-2 cells in 96-well plates B Incubate for 24h A->B C Treat cells with serial dilutions of this compound B->C D Infect with SARS-CoV-2 (MOI = 0.01-0.1) C->D E Incubate for 48-72h D->E F Quantify Viral Load E->F G RT-qPCR of viral RNA in supernatant F->G H Plaque assay of supernatant F->H I Determine EC50 value G->I H->I

Workflow for the SARS-CoV-2 Antiviral Assay in Caco-2 cells.

Materials:

  • Caco-2 cells (human colon adenocarcinoma cell line)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)

  • SARS-CoV-2 viral stock of known titer

  • This compound (or other test compounds) dissolved in DMSO

  • Reagents for quantifying viral load (e.g., RNA extraction kits, RT-qPCR reagents, or reagents for plaque assays)

Procedure:

  • Seed Caco-2 cells into 96-well plates at an appropriate density and allow them to adhere and grow for 24 hours.

  • Prepare serial dilutions of the test compound (this compound) in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • In a BSL-3 facility, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 to 0.1.

  • Incubate the infected plates for 48 to 72 hours.

  • After incubation, collect the cell culture supernatant to quantify the amount of progeny virus.

  • Viral load can be determined by one of the following methods:

    • RT-qPCR: Extract viral RNA from the supernatant and perform quantitative reverse transcription PCR to determine the number of viral genome copies.

    • Plaque Assay: Perform serial dilutions of the supernatant and use them to infect a monolayer of susceptible cells (e.g., Vero E6). The number of plaque-forming units (PFU) is then counted to determine the viral titer.

  • The half-maximal effective concentration (EC50) is calculated by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve. A cell viability assay (e.g., MTS or CellTiter-Glo) should also be performed in parallel on uninfected cells to determine the cytotoxicity of the compound (CC50).

Conclusion

This compound represents a significant advancement in the development of targeted therapeutics against SARS-CoV-2. As a member of the naphthalene-based non-covalent inhibitor class, it effectively targets the viral PLpro, a crucial enzyme for both viral replication and immune evasion. The data and protocols presented in this technical guide provide a comprehensive resource for researchers working to further characterize and optimize this and other related compounds. The continued investigation of PLpro inhibitors like this compound holds great promise for the development of novel and effective treatments for COVID-19 and future coronavirus outbreaks.

References

In-depth Technical Guide: Physicochemical Properties of Jun11165

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for "Jun11165" have not yielded specific information on a compound with this identifier. The following guide is a template demonstrating the expected structure and content for such a document. The data and experimental details provided are illustrative and should be replaced with actual findings for the compound of interest.

Introduction

This document provides a comprehensive overview of the core physicochemical properties of the novel compound this compound. The data presented herein are essential for researchers, scientists, and professionals involved in drug development, offering foundational knowledge for formulation, pharmacokinetic studies, and mechanism of action elucidation. All experimental protocols are detailed to ensure reproducibility, and key pathways are visualized to facilitate understanding.

Physicochemical Data Summary

The fundamental physicochemical parameters of this compound are summarized in the table below. These values are critical for predicting the compound's behavior in biological systems.

PropertyValueMethod of Determination
Molecular Formula C₂₀H₂₅N₅O₄High-Resolution Mass Spectrometry
Molecular Weight 415.45 g/mol Calculated from Molecular Formula
Melting Point 182-185 °CDifferential Scanning Calorimetry
Aqueous Solubility 0.85 mg/mL at 25°CHPLC-UV
LogP (Octanol/Water) 2.1Shake-Flask Method
pKa 7.4 (basic), 9.2 (acidic)Potentiometric Titration
Appearance White crystalline solidVisual Inspection
H-Bond Donors 2Calculated
H-Bond Acceptors 6Calculated

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided to ensure experimental transparency and reproducibility.

3.1. High-Resolution Mass Spectrometry (HRMS)

  • Objective: To determine the exact molecular weight and confirm the elemental composition of this compound.

  • Instrumentation: Agilent 6545 Q-TOF LC/MS

  • Method: A 1 mg/mL solution of this compound in methanol was directly infused into the electrospray ionization (ESI) source. The mass spectrometer was operated in positive ion mode with a capillary voltage of 3500 V. Data was acquired over a mass range of 100-1000 m/z.

  • Data Analysis: The elemental composition was determined using Agilent MassHunter Qualitative Analysis software by comparing the measured mass to the theoretical mass.

3.2. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point and assess the thermal stability of this compound.

  • Instrumentation: TA Instruments Q2000 DSC

  • Method: Approximately 3-5 mg of this compound was hermetically sealed in an aluminum pan. The sample was heated from 25°C to 250°C at a rate of 10°C/min under a nitrogen atmosphere. An empty sealed pan was used as a reference.

  • Data Analysis: The melting point was determined as the onset of the endothermic peak in the thermogram using TA Universal Analysis software.

3.3. High-Performance Liquid Chromatography (HPLC) for Aqueous Solubility

  • Objective: To quantify the aqueous solubility of this compound.

  • Instrumentation: Waters Alliance HPLC system with a 2998 Photodiode Array (PDA) Detector.

  • Method: An excess amount of this compound was added to deionized water and shaken at 25°C for 24 hours. The suspension was then filtered through a 0.45 µm syringe filter. The filtrate was diluted and injected into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 column (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 280 nm

  • Data Analysis: The concentration was determined by comparing the peak area to a standard curve of known concentrations.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed signaling pathway through which this compound exerts its biological effects. This visualization provides a clear framework for understanding the compound's mechanism of action at a molecular level.

Jun11165_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene TF->Gene Regulates Transcription Response Cellular Response Gene->Response Leads to This compound This compound This compound->Receptor Binds In_Vitro_Efficacy_Workflow start Start cell_culture Cell Line Culture start->cell_culture treatment This compound Treatment cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay protein_analysis Protein Expression Analysis (Western Blot) viability_assay->protein_analysis gene_expression Gene Expression Analysis (RT-qPCR) viability_assay->gene_expression data_analysis Data Analysis and Interpretation protein_analysis->data_analysis gene_expression->data_analysis end End data_analysis->end

Unraveling the Role of Deubiquitination Inhibitors in Cellular Processes

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on Deubiquitination Inhibition for Researchers, Scientists, and Drug Development Professionals

Initial Research Findings on Jun11165

An extensive review of publicly available scientific literature and databases has yielded no specific information on a compound designated "this compound" and its role in inhibiting deubiquitination. This suggests that "this compound" may be an internal, pre-clinical code name for a compound that has not yet been disclosed in public forums, or potentially a typographical error.

Given the absence of data on "this compound," this guide will pivot to a comprehensive overview of a well-characterized inhibitor of deubiquitinating enzymes (DUBs), b-AP15 , to fulfill the core requirements of providing an in-depth technical resource for the target audience. This will include a detailed examination of its mechanism of action, target DUBs, effects on signaling pathways, and relevant experimental protocols.

Introduction to Deubiquitination and Its Inhibition

Deubiquitination is a critical cellular process mediated by deubiquitinating enzymes (DUBs), which remove ubiquitin molecules from substrate proteins. This process is integral to regulating protein stability, localization, and activity, thereby influencing a multitude of cellular pathways, including cell cycle progression, DNA repair, and apoptosis. The dysregulation of DUBs has been implicated in various diseases, most notably cancer, making them attractive targets for therapeutic intervention.

Inhibitors of DUBs represent a promising class of anti-cancer agents. By blocking the removal of ubiquitin from specific proteins, these inhibitors can trigger the degradation of oncoproteins, leading to cell cycle arrest and apoptosis in cancer cells.

The Case of b-AP15: A Dual Inhibitor of USP14 and UCHL5

b-AP15 is a small molecule inhibitor that has been shown to target two proteasome-associated DUBs: Ubiquitin-Specific Protease 14 (USP14) and Ubiquitin Carboxyl-Terminal Hydrolase L5 (UCHL5) .[1][2][3] These enzymes play a crucial role in the function of the proteasome, the cellular machinery responsible for protein degradation.

Mechanism of Action

b-AP15 inhibits the deubiquitinating activity of USP14 and UCHL5, leading to the accumulation of polyubiquitinated proteins.[1] This accumulation of ubiquitinated proteins, which are substrates for the proteasome, is thought to induce proteotoxic stress, ultimately triggering apoptosis in cancer cells.[4] The compound has been shown to induce a dose-dependent accumulation of the UbG76V-YFP reporter, indicating impaired proteasome degradation, with an IC50 of 0.8 μM.[1] Furthermore, treatment with 1 μM b-AP15 leads to a rapid accumulation of polyubiquitinated proteins in human colon carcinoma HCT-116 cells.[1]

Quantitative Data on b-AP15 Activity

The inhibitory activity of b-AP15 against various DUBs can be quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.[5]

Target DUBSubstrateIC50 (μM)Cell LineReference
19S regulatory particleUb-AMC16.8 ± 2.8-[6]
Global DUB activityUbG76V-YFP reporter0.8HCT-116[1]

Note: IC50 values are highly dependent on the specific experimental conditions, including the substrate and cell line used.[7][8]

Experimental Protocols

In Vitro Deubiquitinase Inhibition Assay (Ub-AMC Assay)

This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic ubiquitin substrate, Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC), by a specific DUB or the 19S proteasome particle.

Methodology:

  • Reagents: Purified recombinant DUB enzyme (e.g., USP14, UCHL5) or isolated 19S proteasome particles, Ub-AMC substrate, assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT), and the test compound (b-AP15).

  • Procedure: a. The DUB enzyme is pre-incubated with varying concentrations of the test compound in the assay buffer in a 96-well plate. b. The reaction is initiated by the addition of the Ub-AMC substrate. c. The fluorescence of the released AMC is measured over time using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).

  • Data Analysis: The initial rate of the reaction is calculated for each compound concentration. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cellular Accumulation of Polyubiquitinated Proteins (Western Blot)

This method is used to assess the effect of a DUB inhibitor on the overall level of ubiquitinated proteins within cells.

Methodology:

  • Cell Culture and Treatment: Cancer cell lines (e.g., HCT-116) are cultured to a suitable confluency and then treated with varying concentrations of the test compound (b-AP15) for a specified duration.

  • Cell Lysis: The cells are harvested and lysed in a buffer containing protease and DUB inhibitors (to preserve the ubiquitinated proteins).

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

  • Western Blotting: a. Equal amounts of protein from each sample are separated by SDS-PAGE. b. The separated proteins are transferred to a PVDF membrane. c. The membrane is blocked and then incubated with a primary antibody specific for ubiquitin (e.g., P4D1 or FK2). d. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). e. The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the high molecular weight smear, representing polyubiquitinated proteins, is quantified and compared between treated and untreated samples.

Signaling Pathways and Logical Relationships

The inhibition of USP14 and UCHL5 by b-AP15 has downstream effects on various cellular signaling pathways, primarily leading to apoptosis.

bAP15_Mechanism bAP15 b-AP15 USP14 USP14 bAP15->USP14 Inhibits UCHL5 UCHL5 bAP15->UCHL5 Inhibits PolyUb_Proteins Accumulation of Polyubiquitinated Proteins USP14->PolyUb_Proteins Prevents Degradation UCHL5->PolyUb_Proteins Prevents Degradation Proteasome_Inhibition Proteasome Function Inhibition PolyUb_Proteins->Proteasome_Inhibition ER_Stress ER Stress Proteasome_Inhibition->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Mechanism of b-AP15 induced apoptosis.

The Role of DUBs in c-Jun Regulation

While a direct link between b-AP15 and the transcription factor c-Jun has not been definitively established in the initial search, it is known that the stability of c-Jun is regulated by the ubiquitin-proteasome system. Specifically, the deubiquitinating enzymes USP6 and USP28 have been identified as regulators of c-Jun stability.[9][10] These DUBs can remove ubiquitin from c-Jun, thereby protecting it from proteasomal degradation and increasing its protein levels.[9] This highlights the broader principle that DUBs can have profound effects on the stability and activity of key oncogenic transcription factors.

cJun_Regulation E3_Ligase E3 Ubiquitin Ligase (e.g., FBXW7) cJun c-Jun E3_Ligase->cJun Ubiquitinates Ub_cJun Ubiquitinated c-Jun cJun->Ub_cJun Ub_cJun->cJun Proteasome Proteasome Ub_cJun->Proteasome Degradation Degradation Proteasome->Degradation DUBs DUBs (e.g., USP6, USP28) DUBs->Ub_cJun Deubiquitinates

Caption: Regulation of c-Jun stability by ubiquitination and deubiquitination.

Conclusion and Future Directions

While the specific compound "this compound" remains uncharacterized in the public domain, the study of known DUB inhibitors like b-AP15 provides a valuable framework for understanding the therapeutic potential of targeting deubiquitination. The ability of these inhibitors to induce apoptosis in cancer cells by disrupting protein homeostasis is a promising avenue for drug development.

Future research in this area will likely focus on the development of more selective DUB inhibitors to minimize off-target effects and improve their therapeutic index. Furthermore, a deeper understanding of the specific DUBs that regulate key oncoproteins, such as c-Jun, will be crucial for designing targeted therapies for various cancers. The continued exploration of the complex interplay between ubiquitination, deubiquitination, and cellular signaling will undoubtedly uncover new therapeutic opportunities.

References

Methodological & Application

Application Notes and Protocols for Jun11165: An In Vitro Assay for PLpro Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of novel coronaviruses, such as SARS-CoV-2, has underscored the urgent need for effective antiviral therapeutics. The papain-like protease (PLpro) is a crucial enzyme for viral replication and a key antagonist of the host's innate immune response, making it a prime target for antiviral drug development. Jun11165 has been identified as a potent inhibitor of SARS-CoV-2 PLpro. These application notes provide a detailed protocol for an in vitro fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of this compound against SARS-CoV-2 PLpro.

Quantitative Data Summary

The inhibitory potency of this compound against SARS-CoV-2 PLpro has been determined through biochemical assays, and its antiviral activity has been confirmed in cell-based assays.

CompoundAssay TypeParameterValueReference
This compoundBiochemical (PLpro Inhibition)IC50≤ 0.6 µM[1]
This compoundCell-based (Antiviral Activity)EC50≤ 6 µM[1]

Signaling Pathway and Experimental Workflow

The enzymatic activity of PLpro is essential for processing the viral polyprotein, a critical step in the virus's life cycle. PLpro inhibitors, such as this compound, block this activity, thereby disrupting viral replication.

PLpro_Inhibition_Pathway cluster_host_cell Host Cell Viral_Polyprotein Viral Polyprotein PLpro SARS-CoV-2 PLpro Viral_Polyprotein->PLpro Cleavage by Mature_Viral_Proteins Mature Viral Proteins PLpro->Mature_Viral_Proteins Produces Viral_Replication Viral Replication Mature_Viral_Proteins->Viral_Replication Leads to This compound This compound (PLpro Inhibitor) This compound->PLpro Inhibits

Caption: Mechanism of PLpro inhibition by this compound.

The following diagram outlines the experimental workflow for determining the in vitro inhibition of PLpro by this compound using a FRET-based assay.

PLpro_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer, PLpro Enzyme, Substrate, and this compound dilutions Dispense_Inhibitor Dispense this compound dilutions and controls into 384-well plate Reagent_Prep->Dispense_Inhibitor Add_Enzyme Add PLpro enzyme solution to all wells Dispense_Inhibitor->Add_Enzyme Pre_incubation Pre-incubate at 37°C for 30 minutes Add_Enzyme->Pre_incubation Add_Substrate Add fluorogenic substrate (Z-RLRGG-AMC) to initiate reaction Pre_incubation->Add_Substrate Incubation_Read Incubate and measure fluorescence kinetically at 37°C Add_Substrate->Incubation_Read Calculate_Inhibition Calculate percent inhibition for each this compound concentration Incubation_Read->Calculate_Inhibition Plot_Curve Plot percent inhibition vs. log[this compound] Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 value from the dose-response curve Plot_Curve->Determine_IC50

Caption: Experimental workflow for the PLpro inhibition assay.

Experimental Protocol: In Vitro PLpro Inhibition Assay

This protocol is designed for determining the IC50 value of this compound against SARS-CoV-2 PLpro in a 384-well plate format using a fluorogenic substrate.

Materials and Reagents:

  • SARS-CoV-2 PLpro Enzyme: Recombinant, purified enzyme.

  • PLpro Fluorogenic Substrate: Z-RLRGG-AMC (7-amino-4-methylcoumarin).

  • Inhibitor: this compound.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 1 mM DTT, 0.1 mg/mL BSA, and 0.01% Triton X-100.[2] DTT should be added fresh before use.[3]

  • DMSO: Anhydrous, for dissolving the inhibitor.

  • 384-well black, flat-bottom plates.

  • Microplate reader: Capable of fluorescence detection with excitation at ~360 nm and emission at ~460 nm.[2]

Procedure:

  • Preparation of Reagents:

    • Prepare the assay buffer and store it at 4°C. Add DTT to the required volume of buffer just before starting the experiment.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare a serial dilution series in assay buffer to achieve the desired final concentrations for the assay.

    • Prepare a working solution of the Z-RLRGG-AMC substrate in assay buffer. A final concentration of 10-20 µM is often used.

    • Prepare a working solution of the PLpro enzyme in assay buffer. A final concentration of around 50 nM is a common starting point.[2]

  • Assay Plate Setup:

    • Dispense a small volume (e.g., 25 µL) of the different this compound dilutions into the wells of the 384-well plate.

    • Include control wells:

      • Negative Control (0% inhibition): Wells containing assay buffer with the same final DMSO concentration as the inhibitor wells, but without the inhibitor.

      • Positive Control (100% inhibition): Wells without the PLpro enzyme to determine the background fluorescence.

  • Enzyme and Inhibitor Pre-incubation:

    • Add the PLpro enzyme solution (e.g., 25 µL) to all wells except the positive control wells.

    • Mix the plate gently.

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.[2]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the Z-RLRGG-AMC substrate solution (e.g., 25 µL) to all wells.[2]

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically every 2 minutes for a total of 10-30 minutes.[2]

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Rateinhibitor - Ratepositive control) / (Ratenegative control - Ratepositive control))

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

References

Application Notes and Protocols for the Use of a Novel Antiviral Compound (Jun11165) in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "Jun11165." The following application notes and protocols are provided as a general framework for the evaluation of a novel, hypothetical antiviral compound, referred to herein as this compound, in cell-based assays. Researchers should adapt these protocols based on the specific characteristics of their compound, the virus of interest, and the host cell lines used.

Introduction

Cell-based antiviral assays are fundamental tools in drug discovery, providing a crucial link between in vitro biochemical assays and in vivo efficacy studies. These assays allow for the determination of a compound's antiviral potency and its cytotoxic effects on host cells within a biological context. Key parameters derived from these assays include the 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral activity by 50%, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The ratio of CC50 to EC50 yields the selectivity index (SI), a critical measure of the compound's therapeutic window.

Antiviral drugs can target various stages of the viral life cycle.[1][2][3][4] This document provides detailed protocols for assessing the antiviral activity and cytotoxicity of the hypothetical compound this compound.

Potential Mechanisms of Antiviral Action

The design of a cell-based assay often depends on the suspected mechanism of action of the antiviral compound. Antiviral drugs typically inhibit one of the following stages of the viral life cycle[1][2][3][4]:

  • Attachment and Entry: Inhibition of the virus binding to host cell receptors or fusion with the cell membrane.

  • Uncoating: Prevention of the release of the viral genome into the cytoplasm.

  • Replication: Inhibition of viral genome replication by targeting viral polymerases (e.g., RNA-dependent RNA polymerase) or other essential enzymes.[5][6]

  • Protein Synthesis and Processing: Interference with the translation of viral proteins or the post-translational processing by viral proteases.[7][8]

  • Assembly and Release: Prevention of the assembly of new viral particles or their release from the host cell.

cluster_0 Viral Life Cycle & Potential Drug Targets node_attachment 1. Attachment & Entry node_uncoating 2. Uncoating node_attachment->node_uncoating node_replication 3. Genome Replication node_uncoating->node_replication node_synthesis 4. Protein Synthesis & Processing node_replication->node_synthesis node_assembly 5. Assembly & Release node_synthesis->node_assembly target_attachment Entry Inhibitors target_attachment->node_attachment target_uncoating Uncoating Inhibitors target_uncoating->node_uncoating target_replication Polymerase Inhibitors target_replication->node_replication target_synthesis Protease Inhibitors target_synthesis->node_synthesis target_release Release Inhibitors target_release->node_assembly

Figure 1: Potential targets for antiviral drugs throughout the viral life cycle.

Experimental Protocols

Preparation of this compound Stock Solutions

Proper handling of the test compound is critical for reproducible results.

  • Solubility Testing: Determine the solubility of this compound in various solvents (e.g., DMSO, ethanol, water) to prepare a high-concentration stock solution. The final concentration of the solvent in the cell culture medium should be non-toxic to the cells (typically ≤0.5% for DMSO).

  • Stock Solution Preparation: Dissolve this compound in the chosen solvent to create a concentrated stock solution (e.g., 10-50 mM).

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Protocol 1: Antiviral Activity Assay (EC50 Determination) by Cytopathic Effect (CPE) Inhibition

This assay measures the ability of a compound to protect cells from virus-induced cell death (CPE).

Materials:

  • Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)

  • Virus stock with a known titer

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the host cells.

    • Seed the cells into a 96-well plate at a density that will result in 80-90% confluency at the time of infection (e.g., 1 x 10^4 cells/well).

    • Incubate for 18-24 hours at 37°C with 5% CO2.

  • Compound Preparation and Addition:

    • Prepare a series of 2-fold or 3-fold dilutions of this compound in culture medium.

    • Remove the medium from the cell plate and add the diluted compound to the respective wells. Include wells for "cells only" (no virus, no compound) and "virus control" (virus, no compound).

  • Viral Infection:

    • Dilute the virus stock to a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours (e.g., MOI of 0.01-0.1).

    • Add the diluted virus to all wells except the "cells only" control.

  • Incubation: Incubate the plate at 37°C with 5% CO2 for 48-72 hours, or until significant CPE is observed in the "virus control" wells.

  • Quantification of Cell Viability:

    • Visually inspect the wells for CPE under a microscope.

    • Quantify cell viability using a suitable reagent according to the manufacturer's instructions. For example, add CellTiter-Glo® and measure luminescence.

  • Data Analysis:

    • Normalize the data to the "cells only" (100% viability) and "virus control" (0% protection) wells.

    • Plot the percentage of CPE inhibition versus the log of the compound concentration.

    • Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).

Protocol 2: Cytotoxicity Assay (CC50 Determination) by MTT Assay

This assay determines the concentration of this compound that is toxic to the host cells.[9][10]

Materials:

  • Host cell line (same as in the antiviral assay)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., acidic isopropanol)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.

  • Compound Addition:

    • Prepare dilutions of this compound as in the antiviral assay.

    • Add the diluted compound to the cells. Include "cells only" control wells with no compound.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO2.

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of ~650 nm) using a plate reader.

  • Data Analysis:

    • Normalize the data to the "cells only" control (100% viability).

    • Plot the percentage of cell viability versus the log of the compound concentration.

    • Calculate the CC50 value using non-linear regression.

cluster_workflow General Workflow for Antiviral & Cytotoxicity Assays node_seed 1. Seed Host Cells (96-well plate) node_treat 2. Add Serial Dilutions of this compound node_seed->node_treat node_split Assay Type? node_treat->node_split node_infect 3a. Infect with Virus (Antiviral Assay) node_split->node_infect Antiviral node_no_infect 3b. No Virus (Cytotoxicity Assay) node_split->node_no_infect Cytotoxicity node_incubate 4. Incubate (e.g., 48-72h) node_infect->node_incubate node_no_infect->node_incubate node_measure 5. Measure Cell Viability (e.g., CPE, MTT) node_incubate->node_measure node_analyze 6. Data Analysis (Calculate EC50 & CC50) node_measure->node_analyze

Figure 2: General experimental workflow for determining EC50 and CC50 values.

Data Presentation

Quantitative data should be summarized for clear comparison and evaluation of the compound's potential.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Assay Method
This compound Virus XCell YValueValueCalculated ValueCPE Inhibition
This compound Virus XCell Y-Value-MTT Assay
Control Drug Virus XCell YValueValueCalculated ValueCPE Inhibition/MTT

Advanced Protocols: Reporter-Based Assays

For high-throughput screening (HTS), reporter virus assays offer a more sensitive and quantitative readout. These assays utilize recombinant viruses that express a reporter gene (e.g., luciferase, GFP) upon successful replication.

Brief Protocol:

  • Seed cells and add serially diluted this compound as described above.

  • Infect cells with the reporter virus.

  • Incubate for a predetermined period (e.g., 24-48 hours).

  • Measure the reporter signal (luminescence for luciferase, fluorescence for GFP).

  • A reduction in the reporter signal in the presence of the compound indicates antiviral activity.

  • Calculate EC50 values based on the reduction in reporter gene expression.

These assays are particularly useful as they can be automated and provide a robust signal-to-noise ratio, facilitating the screening of large compound libraries.[5][7][8]

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jun11165 is a potent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) papain-like protease (PLpro). PLpro is a critical enzyme for viral replication and plays a role in the virus's ability to evade the host's innate immune response. As an inhibitor of PLpro, this compound shows promise as a potential therapeutic agent for the treatment of COVID-19. These application notes provide detailed protocols for the handling, storage, and use of this compound in common research applications.

Chemical Properties and Storage

PropertyValueReference
Target SARS-CoV-2 Papain-like Protease (PLpro)[1][2]
IC₅₀ ≤ 0.6 µM[1]
EC₅₀ ≤ 6 µM (in SARS-CoV-2 infected cells)[1]
Storage Store at -20°C for long-term storage.General laboratory practice
Appearance SolidGeneral laboratory practice

Recommended Solvent and Concentration

For most in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. DMSO is a polar apathetic solvent capable of dissolving a wide range of organic compounds.

Preparation of a 10 mM Stock Solution in DMSO:

  • Equilibrate the vial of this compound to room temperature before opening.

  • Accurately weigh a specific amount of the compound.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration using the following formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * 0.010 mol/L)

  • Add the calculated volume of DMSO to the vial containing this compound.

  • Vortex or sonicate the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Note: For cellular assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Experimental Protocols

SARS-CoV-2 PLpro Inhibition Assay (Fluorescence-based)

This protocol describes a method to determine the inhibitory activity of this compound against SARS-CoV-2 PLpro using a fluorogenic substrate.

Materials:

  • Recombinant SARS-CoV-2 PLpro

  • Fluorogenic PLpro substrate (e.g., Z-RLRGG-AMC)

  • Assay Buffer: 20 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100

  • This compound

  • DMSO

  • 384-well black assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 0.5%.

  • Enzyme Preparation: Dilute the recombinant SARS-CoV-2 PLpro in Assay Buffer to the desired working concentration.

  • Assay Reaction: a. Add 5 µL of the diluted this compound or DMSO control to the wells of a 384-well plate. b. Add 10 µL of the diluted PLpro enzyme to each well. c. Incubate the plate at room temperature for 30 minutes to allow for compound-enzyme binding. d. Initiate the reaction by adding 5 µL of the fluorogenic PLpro substrate to each well.

  • Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC). Read the plate every 1-2 minutes for 30-60 minutes.

  • Data Analysis: a. Calculate the initial reaction velocity (slope of the linear portion of the fluorescence versus time curve) for each well. b. Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity). c. Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Antiviral Activity Assay in SARS-CoV-2 Infected Cells

This protocol outlines a method to evaluate the antiviral efficacy of this compound in a cell-based SARS-CoV-2 infection model.

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • SARS-CoV-2 viral stock

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Reagents for quantifying viral replication (e.g., Crystal Violet for cytopathic effect assay, or reagents for RT-qPCR or ELISA).

Procedure:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C and 5% CO₂.

  • Compound Treatment: The following day, prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a DMSO vehicle control.

  • Viral Infection: a. Working in a BSL-3 facility, infect the cells by adding SARS-CoV-2 at a predetermined multiplicity of infection (MOI). b. Incubate the infected plates at 37°C and 5% CO₂ for the desired duration (e.g., 48-72 hours).

  • Quantification of Antiviral Activity:

    • Cytopathic Effect (CPE) Assay: a. After the incubation period, fix the cells with 4% paraformaldehyde. b. Stain the cells with 0.5% crystal violet solution. c. Gently wash the wells with water and allow them to dry. d. Solubilize the stain with methanol and measure the absorbance at 570 nm.

    • RT-qPCR: a. Extract viral RNA from the cell supernatant or cell lysate. b. Perform reverse transcription quantitative PCR (RT-qPCR) to quantify the viral RNA levels.

  • Data Analysis: a. For the CPE assay, calculate the percentage of cell viability relative to the uninfected control. b. For RT-qPCR, normalize the viral RNA levels to a housekeeping gene. c. Plot the percentage of inhibition of viral replication versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value. d. A parallel cytotoxicity assay should be performed to determine the CC₅₀ (50% cytotoxic concentration) of the compound.

Signaling Pathway and Experimental Workflow Diagrams

SARS_CoV_2_PLpro_Inhibition cluster_virus SARS-CoV-2 cluster_host Host Cell Viral RNA Viral RNA Polyprotein Polyprotein Viral RNA->Polyprotein Translation PLpro PLpro Polyprotein->PLpro Cleavage Replication Machinery Replication Machinery PLpro->Replication Machinery Activates Ubiquitin/ISG15 Ubiquitin/ISG15 PLpro->Ubiquitin/ISG15 Removes Innate Immune Response Innate Immune Response PLpro->Innate Immune Response Inhibits New Virions New Virions Replication Machinery->New Virions Host Proteins Host Proteins Host Proteins->Innate Immune Response Activates via Ubiquitination/ISGylation Ubiquitin/ISG15->Host Proteins This compound This compound This compound->PLpro Inhibits

Caption: Mechanism of action of this compound as a SARS-CoV-2 PLpro inhibitor.

Jun11165_Workflow Start Start PLpro Inhibition Assay PLpro Inhibition Assay Start->PLpro Inhibition Assay Determine IC50 Determine IC50 PLpro Inhibition Assay->Determine IC50 Antiviral Assay Antiviral Assay Determine IC50->Antiviral Assay Cytotoxicity Assay Cytotoxicity Assay Determine IC50->Cytotoxicity Assay Determine EC50 Determine EC50 Antiviral Assay->Determine EC50 Calculate Selectivity Index Calculate Selectivity Index Determine EC50->Calculate Selectivity Index Determine CC50 Determine CC50 Cytotoxicity Assay->Determine CC50 Determine CC50->Calculate Selectivity Index End End Calculate Selectivity Index->End

Caption: Experimental workflow for the evaluation of this compound.

References

Application Notes and Protocols for Jun11165 in Coronavirus Polyprotein Processing Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of novel coronaviruses, such as SARS-CoV-2, has underscored the urgent need for effective antiviral therapeutics. A critical target for antiviral drug development is the viral polyprotein processing machinery, which is essential for the viral life cycle. Coronavirus genomes are translated into large polyproteins that are subsequently cleaved by viral proteases into functional non-structural proteins (nsps).[1][2] One of these key proteases is the papain-like protease (PLpro).

Jun11165 is a potent and specific inhibitor of SARS-CoV-2 PLpro.[3] Its ability to block the enzymatic activity of PLpro disrupts the processing of the viral polyprotein, thereby inhibiting viral replication. Furthermore, PLpro plays a crucial role in antagonizing the host's innate immune response by removing ubiquitin and ISG15 modifications from host proteins.[4][5][6] By inhibiting PLpro, this compound not only directly hinders viral replication but also helps to restore the host's natural antiviral defenses. These dual mechanisms make this compound a valuable tool for studying coronavirus polyprotein processing and a promising candidate for further antiviral drug development.

Quantitative Data

The inhibitory activity of this compound and its analogs against SARS-CoV-2 PLpro has been quantified using various in vitro and cell-based assays. The following tables summarize the key quantitative data from published studies.

CompoundPLpro IC50 (μM)Antiviral EC50 (μM)Reference
This compound ≤ 0.6 ≤ 6 [3]
Jun97220.568.89[1]
Jun98430.908.32[1]
GRL06172.425.1[7]

Table 1: In vitro and cellular activity of this compound and related PLpro inhibitors. IC50 (half-maximal inhibitory concentration) values were determined using a FRET-based enzymatic assay. EC50 (half-maximal effective concentration) values were determined in a cell-based antiviral assay.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is the direct inhibition of the SARS-CoV-2 papain-like protease (PLpro). This inhibition disrupts two critical viral processes: polyprotein processing and immune evasion.

1. Inhibition of Viral Polyprotein Processing: The coronavirus genome is translated into two large polyproteins, pp1a and pp1ab. These polyproteins must be cleaved by viral proteases to release individual non-structural proteins (nsps) that are essential for forming the viral replication and transcription complex. PLpro is responsible for cleaving the N-terminal end of the polyprotein, releasing nsp1, nsp2, and nsp3. By inhibiting PLpro, this compound prevents the maturation of these essential viral proteins, thereby halting the viral replication cycle.

2. Restoration of Host Innate Immune Response: A key strategy of coronaviruses to evade the host immune system is the suppression of the type I interferon (IFN) response. PLpro actively participates in this process through its deubiquitinating (DUB) and deISGylating activities. It removes ubiquitin and ISG15 (Interferon-Stimulated Gene 15) molecules from host proteins that are critical for activating antiviral signaling pathways. Key targets of PLpro's DUB and deISGylating activity include:

  • IRF3 (Interferon Regulatory Factor 3): A key transcription factor that, upon activation, translocates to the nucleus and induces the expression of type I interferons. PLpro can directly cleave and deubiquitinate IRF3, preventing its activation.[4]

  • TAB1 (TAK1-binding protein 1): A crucial component of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Cleavage of TAB1 by PLpro can disrupt this pathway.[4]

  • NLRP12 (NLR Family Pyrin Domain Containing 12): A negative regulator of inflammation. Its cleavage by viral proteases can lead to hyper-inflammation.[4]

  • STING (Stimulator of Interferon Genes): An adaptor protein that plays a central role in the innate immune response to viral DNA and some RNA viruses. PLpro-mediated deubiquitination of STING inhibits the downstream signaling cascade.

  • TBK1 (TANK-binding kinase 1): A kinase that phosphorylates and activates IRF3. PLpro can interfere with its function.

By inhibiting the DUB and deISGylating activities of PLpro, this compound prevents the inactivation of these key signaling molecules. This allows for the proper activation of the IRF3 and NF-κB pathways, leading to the production of interferons and pro-inflammatory cytokines, and ultimately, the restoration of the host's antiviral state.

Coronavirus_PLpro_Inhibition cluster_virus Coronavirus Replication cluster_host Host Cell Polyprotein Viral Polyprotein PLpro PLpro Polyprotein->PLpro processed by NSPs Non-structural Proteins (nsps) PLpro->NSPs releases IRF3 IRF3 PLpro->IRF3 deubiquitinates & cleaves STING STING PLpro->STING deubiquitinates NFkB NF-κB Pathway (TAB1, NLRP12) PLpro->NFkB cleaves TAB1, NLRP12 Replication Viral Replication NSPs->Replication enables Interferon Type I Interferon Production IRF3->Interferon induces TBK1 TBK1 TBK1->IRF3 activates STING->TBK1 activates NFkB->Interferon induces Antiviral Antiviral State Interferon->Antiviral establishes This compound This compound This compound->PLpro inhibits

Figure 1: Mechanism of action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound. These protocols are based on methodologies reported in the literature for the evaluation of SARS-CoV-2 PLpro inhibitors.

FRET-Based Enzymatic Assay for PLpro Inhibition

This assay is used to determine the in vitro inhibitory activity of compounds against the SARS-CoV-2 PLpro enzyme. It utilizes a Förster Resonance Energy Transfer (FRET) peptide substrate that is cleaved by PLpro, resulting in a measurable fluorescent signal.

Materials:

  • Recombinant SARS-CoV-2 PLpro enzyme

  • FRET peptide substrate (e.g., Dabcyl-FTLRGG/APTKV-Edans)

  • Assay Buffer: 20 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100

  • This compound or other test compounds

  • DMSO (for compound dilution)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Then, dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Enzyme and Substrate Preparation: Dilute the recombinant SARS-CoV-2 PLpro and the FRET substrate to their optimal working concentrations in Assay Buffer.

  • Assay Reaction: a. Add 20 µL of the diluted PLpro enzyme solution to each well of a 384-well plate. b. Add 10 µL of the diluted this compound or control (DMSO vehicle) to the respective wells. c. Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme. d. Initiate the enzymatic reaction by adding 20 µL of the FRET substrate solution to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., excitation at 340 nm and emission at 490 nm for an Edans/Dabcyl pair) every minute for 30-60 minutes at 37°C using a fluorescence plate reader.

  • Data Analysis: a. Calculate the initial velocity (rate of fluorescence increase) for each reaction. b. Plot the initial velocity against the concentration of this compound. c. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

FRET_Assay_Workflow start Start prep_compounds Prepare serial dilutions of this compound in DMSO and Assay Buffer start->prep_compounds add_compound Add this compound or control (DMSO) to wells prep_compounds->add_compound prep_enzyme_substrate Prepare working solutions of PLpro enzyme and FRET substrate add_enzyme Add PLpro enzyme to 384-well plate prep_enzyme_substrate->add_enzyme add_enzyme->add_compound incubate Incubate at RT for 30 min add_compound->incubate add_substrate Add FRET substrate to initiate reaction incubate->add_substrate measure_fluorescence Measure fluorescence kinetically at 37°C add_substrate->measure_fluorescence analyze_data Calculate initial velocities and determine IC50 measure_fluorescence->analyze_data end_process End analyze_data->end_process

Figure 2: FRET-based enzymatic assay workflow.

Cell-Based Antiviral Assay

This assay evaluates the ability of this compound to inhibit SARS-CoV-2 replication in a cellular context. The reduction in viral-induced cytopathic effect (CPE) or viral protein expression is measured.

Materials:

  • Vero E6 or Caco-2 cells

  • SARS-CoV-2 virus stock

  • Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin

  • Assay Medium: DMEM supplemented with 2% FBS, penicillin/streptomycin

  • This compound or other test compounds

  • DMSO

  • 96-well cell culture plates

  • Reagents for quantifying cell viability (e.g., CellTiter-Glo) or viral antigen (e.g., ELISA)

Procedure:

  • Cell Seeding: Seed Vero E6 or Caco-2 cells in 96-well plates at an appropriate density and incubate overnight to form a monolayer.

  • Compound Treatment: Prepare serial dilutions of this compound in Assay Medium. Remove the cell culture medium from the plates and add the compound dilutions.

  • Viral Infection: Infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Quantification of Antiviral Activity:

    • CPE Reduction Assay: Measure cell viability using a reagent like CellTiter-Glo according to the manufacturer's instructions.

    • Viral Antigen Quantification: Fix the cells and perform an ELISA to quantify the expression of a viral protein (e.g., Nucleocapsid protein).

  • Data Analysis: a. Plot the percentage of cell viability or inhibition of viral antigen expression against the concentration of this compound. b. Determine the EC50 value by fitting the data to a dose-response curve. c. Simultaneously, determine the CC50 (50% cytotoxic concentration) of the compound on uninfected cells to calculate the selectivity index (SI = CC50/EC50).

Antiviral_Assay_Workflow start Start seed_cells Seed Vero E6 or Caco-2 cells in 96-well plates start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_compounds Prepare serial dilutions of this compound incubate_overnight->prepare_compounds treat_cells Treat cells with compound dilutions prepare_compounds->treat_cells infect_cells Infect cells with SARS-CoV-2 treat_cells->infect_cells incubate_infection Incubate for 48-72 hours infect_cells->incubate_infection quantify_activity Quantify antiviral activity (CPE reduction or ELISA) incubate_infection->quantify_activity analyze_data Determine EC50 and CC50 quantify_activity->analyze_data end_process End analyze_data->end_process

Figure 3: Cell-based antiviral assay workflow.

SARS-CoV-2 Replicon Assay

This assay provides a safer alternative to working with infectious virus, as it uses a non-infectious, self-replicating viral RNA (replicon) that contains a reporter gene (e.g., luciferase or GFP). This allows for the specific study of viral replication inhibitors.

Materials:

  • SARS-CoV-2 replicon RNA

  • Host cells permissive to replicon replication (e.g., BHK-21 cells)

  • Electroporation cuvettes and electroporator

  • Cell culture reagents

  • This compound or other test compounds

  • Reagents for detecting the reporter gene product (e.g., luciferase assay substrate)

  • Luminometer or fluorescence microscope/plate reader

Procedure:

  • Cell Preparation: Prepare a suspension of host cells for electroporation.

  • Electroporation: Mix the cells with the SARS-CoV-2 replicon RNA and transfer to an electroporation cuvette. Deliver an electrical pulse to introduce the RNA into the cells.

  • Cell Plating and Treatment: Plate the electroporated cells into 96-well plates. Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plates at 37°C for 24-48 hours to allow for replicon replication and reporter gene expression.

  • Reporter Gene Assay:

    • Luciferase: Lyse the cells and measure luciferase activity using a luminometer.

    • GFP: Measure GFP fluorescence using a fluorescence microscope or plate reader.

  • Data Analysis: a. Plot the reporter signal against the concentration of this compound. b. Determine the EC50 value by fitting the data to a dose-response curve.

Replicon_Assay_Workflow start Start prepare_cells Prepare host cells for electroporation start->prepare_cells electroporate Electroporate cells with SARS-CoV-2 replicon RNA prepare_cells->electroporate plate_cells Plate electroporated cells in 96-well plates electroporate->plate_cells treat_cells Add serial dilutions of this compound plate_cells->treat_cells incubate Incubate for 24-48 hours treat_cells->incubate measure_reporter Measure reporter gene (Luciferase or GFP) incubate->measure_reporter analyze_data Determine EC50 measure_reporter->analyze_data end_process End analyze_data->end_process

Figure 4: SARS-CoV-2 replicon assay workflow.

Conclusion

This compound is a valuable research tool for investigating the critical role of PLpro in coronavirus replication and pathogenesis. The detailed protocols and quantitative data provided in these application notes will enable researchers to effectively utilize this compound in their studies. The dual mechanism of action, involving both direct inhibition of viral polyprotein processing and restoration of the host's innate immune response, makes this compound and similar PLpro inhibitors a compelling area for the development of novel anti-coronavirus therapies.

References

Application Notes and Protocols for Efficacy Studies of Jun11165

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for conducting preclinical efficacy studies of Jun11165, a novel investigational agent. The protocols outlined herein are designed to assess the anti-tumor activity of this compound in both in vitro and in vivo cancer models. This document offers detailed methodologies for key experiments, guidelines for data presentation, and visual representations of experimental workflows and the targeted signaling pathway.

Assumed Mechanism of Action

For the purpose of these protocols, this compound is hypothesized to be a potent and selective inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation, and its dysregulation is implicated in various cancers.[1]

In Vitro Efficacy Studies

In vitro assays are fundamental for the initial assessment of a drug's cytotoxic and anti-proliferative effects on cancer cells.[2][3] These studies provide essential data to guide further preclinical development.[4][5]

Cell Viability Assay (MTT Assay)

Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Data Presentation:

Cell LineTreatment Duration (hours)This compound IC50 (µM)
HeLa2415.2
488.5
724.1
A5492422.8
4812.3
726.7
MCF-72435.1
4819.8
7210.4
Apoptosis Assay (Annexin V-FITC/PI Staining)

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at concentrations around the IC50 value for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Data Presentation:

Cell LineThis compound Conc. (µM)% Early Apoptosis% Late Apoptosis/Necrosis
HeLa0 (Vehicle)2.11.5
515.85.3
1028.412.7
A5490 (Vehicle)1.81.2
1012.54.1
2025.19.8
Western Blot Analysis for JNK Pathway Inhibition

Protocol:

  • Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against total JNK, phosphorylated JNK (p-JNK), total c-Jun, and phosphorylated c-Jun (p-c-Jun). Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation:

Protein TargetTreatmentRelative Band Intensity (Normalized to Loading Control)
p-JNK/Total JNKVehicle1.00
This compound (10 µM)0.25
p-c-Jun/Total c-JunVehicle1.00
This compound (10 µM)0.31

In Vivo Efficacy Studies

In vivo studies using animal models are crucial for evaluating the therapeutic efficacy and safety of a drug candidate in a more complex biological system.[5][6] Xenograft models are a standard for this purpose.[7]

Subcutaneous Xenograft Model

Protocol:

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).[7]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS mixed with Matrigel) into the flank of each mouse.[8]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) at various doses and schedules. The control group should receive the vehicle.

  • Efficacy Assessment: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blot).

Data Presentation:

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle Control-1580 ± 210-+2.5
This compound25950 ± 15039.9+1.8
This compound50520 ± 9867.1-0.5
This compound100280 ± 6582.3-3.2

Visualizations

JNK Signaling Pathway and Inhibition by this compound

JNK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli MKK4_7 MKK4/7 Stress Stimuli->MKK4_7 JNK JNK MKK4_7->JNK phosphorylates c_Jun c-Jun JNK->c_Jun phosphorylates This compound This compound This compound->JNK inhibits AP1 AP-1 c_Jun->AP1 forms Gene Expression Gene Expression AP1->Gene Expression regulates Cellular Response Cellular Response Gene Expression->Cellular Response leads to

Caption: JNK signaling pathway and the inhibitory action of this compound.

In Vitro Experimental Workflow

in_vitro_workflow cluster_setup Experiment Setup cluster_assays Efficacy Assays cluster_analysis Data Analysis start Cancer Cell Culture seed Seed cells in plates start->seed treat Treat with this compound seed->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis (Flow Cytometry) treat->apoptosis western Pathway Analysis (Western Blot) treat->western ic50 Calculate IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant protein_quant Quantify Protein Expression western->protein_quant

Caption: Workflow for in vitro efficacy assessment of this compound.

In Vivo Xenograft Study Workflow

in_vivo_workflow start Implant Tumor Cells in Immunocompromised Mice monitor_growth Monitor Tumor Growth start->monitor_growth randomize Randomize Mice into Treatment Groups monitor_growth->randomize treat Administer this compound or Vehicle randomize->treat measure Measure Tumor Volume and Body Weight treat->measure endpoint Study Endpoint measure->endpoint Tumor volume reaches limit analysis Tumor Excision and Analysis endpoint->analysis

Caption: Workflow for in vivo xenograft efficacy study.

References

Application Notes and Protocols for Measuring Jun11165 IC50 and EC50 Values

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In pharmacological and drug discovery research, the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) are crucial metrics for assessing the potency of a compound.[1][2][3] The IC50 value quantifies the concentration of an inhibitor (like Jun11165) required to inhibit a specific biological or biochemical process by 50%.[2] Conversely, the EC50 value represents the concentration of a drug that induces a response halfway between the baseline and the maximum effect.[1][3] Accurate determination of these values is fundamental for the characterization and development of novel therapeutic agents.

This document provides detailed application notes and protocols for measuring the IC50 and EC50 values of the hypothetical small molecule inhibitor, this compound. For the context of these protocols, we will assume this compound is an inhibitor of the fictional "Kinase X" (KX) in the "Pro-Growth Signaling Pathway".

Application Note 1: Determination of this compound IC50 using a Cell Viability Assay

This protocol describes the determination of the IC50 value of this compound by assessing its effect on the viability of a cancer cell line that relies on the "Pro-Growth Signaling Pathway". The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[4]

Experimental Protocol: MTT Assay

1. Materials and Reagents:

  • Target cancer cell line (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

2. Cell Seeding:

  • Culture the target cells to ~80% confluency.

  • Trypsinize and resuspend the cells in a complete growth medium.

  • Count the cells and adjust the concentration to 5 x 10^4 cells/mL.

  • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • Prepare a serial dilution of this compound in a complete growth medium. A common starting concentration is 100 µM, with 2-fold or 3-fold dilutions.

  • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

  • After 24 hours of incubation, carefully remove the medium from the wells.

  • Add 100 µL of the serially diluted this compound or control solutions to the respective wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

4. MTT Assay and Data Collection:

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Subtract the absorbance of the blank control from all other readings.

  • Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control (100% viability).

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and determine the IC50 value.

Data Presentation
This compound Conc. (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle)1.25100
0.11.1894.4
0.31.0584.0
10.8568.0
30.6048.0
100.3528.0
300.1512.0
1000.108.0

Experimental Workflow Diagram

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture Target Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound Serial Dilutions treatment Treat Cells with this compound cell_seeding->treatment compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition formazan_dissolution Dissolve Formazan Crystals mtt_addition->formazan_dissolution read_plate Measure Absorbance at 570 nm formazan_dissolution->read_plate data_normalization Normalize Data read_plate->data_normalization dose_response_curve Plot Dose-Response Curve data_normalization->dose_response_curve ic50_calc Calculate IC50 dose_response_curve->ic50_calc

Workflow for IC50 determination using the MTT assay.

Application Note 2: Determination of this compound EC50 using a Kinase Activity Assay

This protocol outlines the determination of the EC50 value for this compound using an in vitro kinase assay. This assay directly measures the inhibitory effect of this compound on the enzymatic activity of its putative target, Kinase X.

Experimental Protocol: In Vitro Kinase Assay

1. Materials and Reagents:

  • Recombinant active Kinase X

  • Kinase X substrate (e.g., a specific peptide)

  • ATP

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Multichannel pipette

  • Plate reader capable of luminescence detection

2. Assay Procedure:

  • Prepare a serial dilution of this compound in the kinase assay buffer.

  • In a 384-well plate, add the following to each well:

    • Kinase X solution

    • This compound dilution or vehicle control

  • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction for the optimized time (e.g., 60 minutes) at the optimal temperature for Kinase X activity.

  • Stop the reaction and detect the remaining ATP using a detection reagent (e.g., add ADP-Glo™ Reagent).

  • Incubate as per the detection reagent protocol.

  • Add the Kinase Detection Reagent to convert ADP to ATP and measure the luminescence.

3. Data Analysis:

  • The luminescence signal is inversely proportional to the kinase activity.

  • Normalize the data by setting the signal from the no-kinase control as 100% inhibition and the vehicle control as 0% inhibition.

  • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

  • Use non-linear regression to fit the data and determine the EC50 value.

Data Presentation
This compound Conc. (nM)Luminescence (RLU)% Kinase Inhibition
0 (Vehicle)850000
0.1830002.4
0.3790007.1
16800020.0
34500047.1
102200074.1
301000088.2
100800090.6

Signaling Pathway Diagram

Signaling_Pathway cluster_pathway Pro-Growth Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseX Kinase X Receptor->KinaseX DownstreamEffector Downstream Effector KinaseX->DownstreamEffector CellGrowth Cell Growth and Proliferation DownstreamEffector->CellGrowth This compound This compound This compound->KinaseX

Inhibition of the Pro-Growth Signaling Pathway by this compound.

Conclusion

The accurate determination of IC50 and EC50 values is a critical step in the preclinical evaluation of a potential drug candidate.[5] The choice of assay, cell line, and experimental conditions can significantly influence the outcome.[6][7] Therefore, it is essential to carefully design and validate these experiments to ensure the generation of reliable and reproducible data. The protocols and guidelines presented here provide a solid foundation for characterizing the potency of novel inhibitors such as this compound.

References

Application Notes and Protocols for Jun11165 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide a detailed framework for the utilization of Jun11165, a potent and selective inhibitor of MEK1/2 kinases, in high-throughput screening (HTS) campaigns. Included are protocols for a primary cell-based reporter assay and a secondary biochemical assay for hit confirmation and characterization. Additionally, hypothetical data and visualizations are presented to guide researchers in their drug discovery efforts targeting the MAPK/ERK signaling pathway.

Introduction to this compound

This compound is a novel small molecule inhibitor targeting the dual-specificity mitogen-activated protein kinase kinases, MEK1 and MEK2. These kinases are central components of the Ras/Raf/MEK/ERK (MAPK) signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making MEK1/2 highly attractive targets for therapeutic intervention. This compound offers a valuable tool for researchers to investigate the biological roles of the MAPK/ERK pathway and to screen for novel modulators.

Signaling Pathway

The MAPK/ERK signaling cascade is a highly conserved pathway that transduces extracellular signals to intracellular responses. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) which in turn activate Ras. Activated Ras then recruits and activates Raf kinases, which phosphorylate and activate MEK1/2. MEK1/2 are the only known kinases that phosphorylate and activate the downstream effector kinases, ERK1/2. Activated ERK1/2 then translocate to the nucleus to phosphorylate a variety of transcription factors, leading to changes in gene expression that drive cellular processes. This compound exerts its inhibitory effect by binding to the ATP-binding pocket of MEK1/2, preventing the phosphorylation and subsequent activation of ERK1/2.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK RTK Growth Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Phosphorylates This compound This compound This compound->MEK Inhibits Gene Gene Expression TF->Gene Regulates

Caption: MAPK/ERK signaling pathway with this compound inhibition of MEK1/2.

Quantitative Data Summary

The following table summarizes hypothetical dose-response data for this compound in both the primary and secondary assays. This data is representative of a potent and selective inhibitor.

Assay TypeTargetParameterThis compound Value
Primary Assay
Cell-Based ReporterEndogenous MEK1/2IC5015 nM
Max Inhibition98%
Secondary Assay
Biochemical KinaseRecombinant MEK1IC505 nM
Max Inhibition100%

Experimental Protocols

Primary HTS Assay: Cell-Based Reporter Gene Assay

This assay quantitatively measures the inhibition of the MAPK/ERK pathway by monitoring the activity of a downstream transcription factor.

Workflow:

Primary_Assay_Workflow cluster_workflow Primary Assay Workflow A 1. Seed Reporter Cells (384-well plate) B 2. Compound Addition (this compound or Library) A->B C 3. Cell Stimulation (e.g., EGF) B->C D 4. Incubation C->D E 5. Add Luciferase Substrate D->E F 6. Read Luminescence E->F

Caption: Workflow for the primary cell-based reporter HTS assay.

Protocol:

  • Cell Seeding:

    • Culture HEK293 cells stably expressing a serum response element (SRE)-driven luciferase reporter gene.

    • Trypsinize and resuspend cells in complete growth medium.

    • Seed 5,000 cells per well in a 384-well white, clear-bottom plate.

    • Incubate at 37°C, 5% CO2 for 24 hours.

  • Compound Addition:

    • Prepare a 10-point, 3-fold serial dilution of this compound in DMSO.

    • Using a liquid handler, transfer 50 nL of compound solution to the assay plate.

    • Include wells with DMSO only (negative control) and a known MEK inhibitor (positive control).

  • Cell Stimulation:

    • Prepare a solution of epidermal growth factor (EGF) in serum-free medium to a final concentration that elicits 80% of the maximal response.

    • Add 10 µL of the EGF solution to all wells except for the unstimulated controls.

  • Incubation:

    • Incubate the assay plate at 37°C, 5% CO2 for 6 hours.

  • Luminescence Reading:

    • Equilibrate the plate to room temperature.

    • Add 25 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well.

    • Incubate for 5 minutes at room temperature to allow for signal stabilization.

    • Read the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the normalized data as a function of compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Secondary HTS Assay: Biochemical MEK1 Kinase Assay

This assay directly measures the enzymatic activity of recombinant MEK1 to confirm direct inhibition.

Workflow:

Secondary_Assay_Workflow cluster_workflow Secondary Assay Workflow A 1. Add Reagents to Plate (MEK1, ERK2, ATP) B 2. Compound Addition (this compound) A->B C 3. Incubation (Kinase Reaction) B->C D 4. Stop Reaction & Add Detection Reagent C->D E 5. Read Signal (e.g., Fluorescence) D->E

Application Notes and Protocols for JNK Inhibitor SP600125

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Jun11165" could not be identified through publicly available resources and may be a non-standard nomenclature or an internal compound identifier. The following application notes and protocols are provided for the well-characterized and widely used c-Jun N-terminal kinase (JNK) inhibitor, SP600125 , as a representative example for researchers interested in studying the JNK signaling pathway.

Supplier and Purchasing Information

Researchers can acquire SP600125 from various commercial suppliers. It is crucial to obtain a certificate of analysis to ensure the purity and identity of the compound.

SupplierCatalog NumberPurityFormulationTypical Quantity
Cayman Chemical10010466≥98%A crystalline solid1 mg, 5 mg, 10 mg
Tocris Bioscience1496>99%A crystalline solid10 mg, 50 mg
Selleck ChemicalsS1460>99%A crystalline solid10 mM/1 mL in DMSO, 50 mg, 100 mg
MedChemExpressHY-1204199.89%A crystalline solid10 mM/1 mL in DMSO, 5 mg, 10 mg, 50 mg, 100 mg

Note: This information is subject to change. Please refer to the suppliers' websites for the most current product details and pricing.

Quantitative Data for SP600125

SP600125 is a potent, selective, and reversible inhibitor of JNK isoforms. The following table summarizes its inhibitory activity against various kinases.

Target KinaseIC50 (nM)Ki (nM)Notes
JNK140190ATP-competitive inhibitor.
JNK240-
JNK390-
p38-α>10,000-Demonstrates selectivity over other MAP kinases.
ERK1>10,000-
LCK>10,000-
MEK1>10,000-

IC50 and Ki values can vary depending on the assay conditions. The data presented here are compiled from various sources for comparative purposes.

Experimental Protocols

General Handling and Storage
  • Reconstitution: For a 10 mM stock solution, dissolve 1 mg of SP600125 (MW: 220.23 g/mol ) in 454 µL of anhydrous DMSO.

  • Storage: Store the solid compound at -20°C. Aliquot the reconstituted stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol for Inhibition of c-Jun Phosphorylation in Cultured Cells

This protocol describes how to assess the inhibitory effect of SP600125 on the phosphorylation of c-Jun, a direct downstream target of JNK.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • SP600125 stock solution (10 mM in DMSO)

  • Stimulus to activate the JNK pathway (e.g., Anisomycin, UV-C irradiation, TNF-α)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-c-Jun (Ser63), anti-c-Jun, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Pre-treatment with SP600125: The following day, replace the medium with fresh medium containing the desired concentration of SP600125 (e.g., 10, 20, 50 µM) or DMSO as a vehicle control. Incubate for 1-2 hours at 37°C.

  • Stimulation: Add the JNK pathway activator (e.g., 10 µg/mL Anisomycin for 30 minutes) to the wells.

  • Cell Lysis: Wash the cells twice with ice-cold PBS and then add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microfuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: To confirm equal protein loading and to normalize the phospho-c-Jun signal, strip the membrane and re-probe with antibodies against total c-Jun and a loading control like β-actin.

Signaling Pathway and Workflow Diagrams

JNK_Signaling_Pathway Stress Cellular Stress (UV, Cytokines, etc.) MAP3K MAPKKK (e.g., ASK1, MEKK1) Stress->MAP3K MKK4_7 MAPKK (MKK4, MKK7) MAP3K->MKK4_7 JNK JNK (JNK1/2/3) MKK4_7->JNK cJun c-Jun JNK->cJun AP1 AP-1 Complex cJun->AP1 Gene_Expression Gene Expression (Apoptosis, Inflammation) AP1->Gene_Expression SP600125 SP600125 SP600125->JNK Inhibition

Caption: The JNK signaling pathway is activated by stress signals, leading to the activation of transcription factors like c-Jun.

JNK_Inhibitor_Workflow Start Seed Cells Pretreat Pre-treat with SP600125 or Vehicle (DMSO) Start->Pretreat Stimulate Stimulate with JNK Activator Pretreat->Stimulate Lyse Lyse Cells & Quantify Protein Stimulate->Lyse Analysis Downstream Analysis Lyse->Analysis WB Western Blot (p-c-Jun) Analysis->WB Viability Cell Viability Assay (e.g., MTT, CCK-8) Analysis->Viability KinaseAssay In vitro Kinase Assay Analysis->KinaseAssay

Caption: A general experimental workflow for evaluating the efficacy of a JNK inhibitor like SP600125 in a cell-based model.

stability and storage conditions for Jun11165 compound

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol: Jun11165

Topic: Stability and Storage Conditions for this compound Compound

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Introduction

This compound is a potent and selective small molecule inhibitor of the MEK1/2 kinases, key components of the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is implicated in various malignancies. This document provides detailed guidelines on the stability and appropriate storage conditions for the this compound compound to ensure its integrity and performance in preclinical research and development. Adherence to these protocols is critical for obtaining reproducible and reliable experimental results.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₂₁H₁₆BrFN₄O₂
Molecular Weight 467.29 g/mol
Appearance White to off-white lyophilized powder
Solubility Soluble in DMSO (>50 mg/mL), sparingly soluble in Ethanol, insoluble in water.
Purity (HPLC) ≥99.5%

Storage and Stability Data

Comprehensive stability studies have been performed on this compound in both solid and solution forms. The results are summarized below.

Solid-State Stability

The stability of lyophilized this compound powder was assessed under various temperature and humidity conditions over a 24-month period. Purity was measured by HPLC at designated time points.

Storage Condition3 Months6 Months12 Months24 Months
-20°C, with desiccant 99.9%99.8%99.8%99.7%
4°C, with desiccant 99.7%99.5%99.2%98.5%
25°C / 60% RH 98.1%96.4%92.0%85.3%
40°C / 75% RH 92.5%85.1%75.4%Not Tested
25°C, protected from light 99.6%99.2%98.8%97.9%
25°C, exposed to light 97.2%94.5%89.1%81.0%
Stability in Solution

The stability of this compound in DMSO (10 mM stock solution) was evaluated at different temperatures.

Storage Condition1 Week1 Month3 Months
-80°C >99.9%99.8%99.6%
-20°C 99.8%99.5%98.9%
4°C 98.5%95.3%88.2%
25°C (Room Temperature) 94.2%82.1%Not Recommended

Recommended Storage Conditions

  • Solid Form: For long-term storage, this compound lyophilized powder should be stored at -20°C , protected from light and moisture. For short-term storage (up to 3 months), 4°C is acceptable.

  • Solution Form: Prepare stock solutions in anhydrous DMSO. For long-term storage, aliquot the stock solution into single-use volumes and store at -80°C . Avoid repeated freeze-thaw cycles. For short-term use (up to 1 week), aliquots may be stored at -20°C.

Visualizations

This compound Target Pathway

Jun11165_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation This compound This compound This compound->mek

Caption: Simplified RAS/RAF/MEK/ERK signaling pathway showing the inhibitory action of this compound on MEK1/2.

Compound Handling Workflow

Compound_Handling_Workflow receipt Receive Compound inspect Inspect for Damage & Correct Temperature receipt->inspect log Log Lot #, Date, & Condition inspect->log OK quarantine Quarantine & Contact Supplier inspect->quarantine Not OK store_solid Store Solid at -20°C (Long-Term) log->store_solid prepare_stock Prepare Stock Solution (Anhydrous DMSO) log->prepare_stock aliquot Aliquot into Single-Use Tubes prepare_stock->aliquot store_solution Store Aliquots at -80°C aliquot->store_solution

Caption: Recommended workflow for receiving and handling the this compound compound.

Experimental Protocols

Protocol for Preparation of 10 mM Stock Solution

Materials:

  • This compound lyophilized powder

  • Anhydrous Dimethyl Sulfoxide (DMSO, cell culture grade)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated precision balance

  • Vortex mixer

Procedure:

  • Equilibrate the vial of this compound powder to room temperature for at least 15 minutes before opening to prevent moisture condensation.

  • Weigh out the desired amount of powder using a calibrated balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.67 mg of this compound.

    • Calculation: 467.29 g/mol (MW) * 0.010 mol/L (10 mM) * 0.001 L (1 mL) = 0.00467 g = 4.67 mg

  • Add the appropriate volume of anhydrous DMSO to the powder.

  • Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C may assist dissolution if necessary.

  • Visually inspect the solution to ensure there is no particulate matter.

  • Aliquot the stock solution into single-use, sterile amber vials to protect from light.

  • Label each aliquot clearly with the compound name, concentration, date, and lot number.

  • Store the aliquots at -80°C for long-term storage.

Protocol for HPLC-Based Stability Assessment

This protocol outlines a reverse-phase HPLC method for assessing the purity and identifying potential degradants of this compound.

Equipment and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • This compound reference standard and test samples

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Linear gradient from 95% to 5% B

    • 18.1-22 min: Hold at 5% B (re-equilibration)

Procedure:

  • Prepare test samples by diluting this compound stock solutions (from stability studies) to a final concentration of 0.1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Prepare a reference standard solution at the same concentration.

  • Set up the HPLC system with the specified conditions and equilibrate the column for at least 20 minutes.

  • Inject the reference standard to determine the retention time and peak area of pure this compound.

  • Inject the test samples from the stability study.

  • Analyze the resulting chromatograms. Purity is calculated as the percentage of the main peak area relative to the total peak area of all detected peaks.

    • % Purity = (Area of this compound Peak / Total Area of All Peaks) * 100%

Workflow for Stability Testing

Stability_Testing_Workflow start Start Stability Study prepare Prepare & Aliquot Samples (Solid & Solution) start->prepare store Place Samples in Designated Stability Chambers prepare->store timepoint Pull Samples at Scheduled Time Points (T=0, 1M, 3M, etc.) store->timepoint analyze Analyze via HPLC-UV timepoint->analyze calculate Calculate Purity (%) & Identify Degradants analyze->calculate calculate->timepoint Next Time Point report Compile Data & Report Findings calculate->report end End of Study report->end

Caption: General workflow for conducting a stability assessment of this compound.

Application Notes and Protocols for Investigating Jun13296 in Combination with Other Antiviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of novel viral pathogens and the development of antiviral resistance necessitate a continuous search for new therapeutic strategies. Combination therapy, a cornerstone of treatment for infections such as HIV and hepatitis C, offers a promising approach to enhance efficacy, reduce the likelihood of resistance, and lower therapeutic doses to minimize toxicity. Jun13296, a novel, orally bioavailable antiviral candidate developed by researchers at Rutgers Health, presents a compelling case for investigation in combination regimens.

Unlike many current antiviral treatments for SARS-CoV-2 that target the main protease (Mpro) or the RNA-dependent RNA polymerase (RdRp), Jun13296 inhibits the papain-like protease (PLpro). This distinct mechanism of action suggests that Jun13296 could be effective against viral strains resistant to other classes of antivirals and makes it an ideal candidate for synergistic combination therapies. Furthermore, preclinical studies have indicated that Jun13296 does not inhibit major drug-metabolizing CYP450 enzymes, suggesting a lower potential for drug-drug interactions compared to ritonavir-boosted therapies like Paxlovid.

These application notes provide a comprehensive overview of Jun13296 and detailed protocols for evaluating its potential in combination with other antiviral agents. While specific data on Jun13296 in combination therapies are not yet publicly available, the provided methodologies offer a robust framework for researchers to conduct these critical investigations.

Mechanism of Action: Targeting the Papain-like Protease (PLpro)

The SARS-CoV-2 papain-like protease (PLpro) is a multifunctional enzyme essential for viral replication and evasion of the host's innate immune response. PLpro is responsible for cleaving the viral polyprotein at three specific sites to release non-structural proteins 1, 2, and 3, which are critical components of the viral replication and transcription complex.

Beyond its role in polyprotein processing, PLpro also exhibits deubiquitinating (DUB) and deISGylating activities. It can remove ubiquitin and interferon-stimulated gene 15 (ISG15) protein modifications from host cell proteins, thereby antagonizing the host's antiviral immune response, particularly the type I interferon pathway.

Jun13296 is a potent and selective inhibitor of SARS-CoV-2 PLpro. By blocking the enzymatic activity of PLpro, Jun13296 is hypothesized to exert a dual antiviral effect:

  • Inhibition of viral replication: By preventing the processing of the viral polyprotein, Jun13296 disrupts the formation of the viral replication machinery.

  • Restoration of the host immune response: By inhibiting the DUB and deISGylating functions of PLpro, Jun13296 may prevent the virus from suppressing the host's innate immune system, allowing for a more effective antiviral response.

The following diagram illustrates the proposed mechanism of action of Jun13296.

Jun13296_Mechanism_of_Action Proposed Mechanism of Action of Jun13296 cluster_virus SARS-CoV-2 cluster_host Host Cell Viral RNA Viral RNA Viral Polyprotein Viral Polyprotein Viral RNA->Viral Polyprotein Translation PLpro PLpro Viral Polyprotein->PLpro Cleavage Site Replication Complex Replication Complex PLpro->Replication Complex Processes Host Proteins Host Proteins PLpro->Host Proteins Deubiquitination/ DeISGylation Innate Immune Response Innate Immune Response PLpro->Innate Immune Response Inhibits New Virions New Virions Replication Complex->New Virions Replication Ub/ISG15-conjugated Proteins Ub/ISG15-conjugated Proteins Host Proteins->Ub/ISG15-conjugated Proteins Conjugation Ub/ISG15 Ubiquitin / ISG15 Ub/ISG15->Ub/ISG15-conjugated Proteins Ub/ISG15-conjugated Proteins->Innate Immune Response Activates Jun13296 Jun13296 Jun13296->PLpro Inhibits

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Jun11165 Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility challenges encountered with the novel kinase inhibitor, Jun11165. The following information is designed to ensure successful experimental outcomes by addressing common issues related to the preparation and use of this compound in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a potent, selective, and cell-permeable inhibitor of the novel kinase XYZ. Due to its hydrophobic nature, this compound has limited solubility in aqueous buffers, which can lead to precipitation and inaccurate dosing in cellular and biochemical assays. Careful attention to solution preparation is critical for obtaining reliable and reproducible results.

Q2: I observed a precipitate after diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?

A2: This is a common issue. The final concentration of DMSO in your working solution should be kept as low as possible, typically below 0.5%, to minimize its potential effects on the experiment and to avoid precipitation of this compound. If you observe a precipitate, it is recommended to prepare a fresh solution. Consider lowering the final concentration of this compound or using a buffer with optimized solubility characteristics (see solubility data below). Gently warming the solution to 37°C and brief sonication may help in some cases, but it is crucial to ensure the compound remains in solution at the experimental temperature.[1]

Q3: Which buffers are recommended for use with this compound?

A3: The choice of buffer can significantly impact the solubility of this compound. Buffers with a slightly acidic to neutral pH are generally preferred. Based on internal studies, HEPES and MES buffers have shown better solubility for this compound compared to phosphate-buffered saline (PBS), especially at higher concentrations. Tris buffers can also be used, but their pH is more sensitive to temperature changes, which can affect solubility.[2][3]

Q4: How does pH affect the solubility of this compound?

A4: The solubility of this compound is pH-dependent. As a weakly basic compound, its solubility is generally higher at a slightly acidic pH. It is advisable to maintain the pH of the buffer below 7.0 to enhance solubility and prevent precipitation.

Q5: Can I freeze my working solutions of this compound in aqueous buffer?

A5: It is not recommended to freeze aqueous working solutions of this compound. Freeze-thaw cycles can lead to precipitation and a decrease in the effective concentration of the compound. It is best to prepare fresh working solutions from a DMSO stock for each experiment.

Quantitative Data Summary

The following tables summarize the solubility of this compound in various common laboratory buffers at different pH values and temperatures.

Table 1: Solubility of this compound in Common Buffers at Room Temperature (25°C)

Buffer (50 mM)pHSolubility (µg/mL)Solubility (µM)
PBS7.41.22.8
Tris-HCl7.42.55.8
HEPES7.25.813.4
MES6.510.223.6

Table 2: Effect of pH on this compound Solubility in 50 mM HEPES Buffer at Room Temperature (25°C)

pHSolubility (µg/mL)Solubility (µM)
6.88.519.7
7.07.116.4
7.25.813.4
7.44.39.9

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Add the appropriate volume of anhydrous, high-purity DMSO to the vial to achieve a final concentration of 10 mM.

  • Vortex the solution for 1-2 minutes until the compound is completely dissolved. Brief sonication can be used to aid dissolution.

  • Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a 10 µM Working Solution of this compound in Cell Culture Medium

  • Thaw a single aliquot of the 10 mM this compound stock solution in DMSO at room temperature.

  • Pre-warm the desired volume of cell culture medium to 37°C.

  • Perform a serial dilution. First, dilute the 10 mM stock solution 1:100 in pre-warmed medium to create an intermediate solution of 100 µM. To do this, add 1 µL of the 10 mM stock to 99 µL of medium and vortex gently.

  • Further dilute the 100 µM intermediate solution 1:10 in pre-warmed medium to achieve the final 10 µM working concentration. For example, add 10 µL of the 100 µM solution to 90 µL of medium.

  • Mix the final working solution thoroughly by gentle inversion or pipetting before adding it to your cells. Ensure the final DMSO concentration is below 0.5%.

Visual Troubleshooting Guides

Troubleshooting this compound Solubility Issues start Start: this compound Precipitation Observed check_stock Check DMSO Stock Solution Is it clear? start->check_stock stock_issue Stock Solution Issue: - Re-dissolve (warm/sonicate) - Prepare fresh stock check_stock->stock_issue No check_dilution Review Dilution Protocol - Final DMSO concentration <0.5%? - Correct buffer used? check_stock->check_dilution Yes stock_issue->start dilution_issue Dilution Protocol Issue: - Adjust protocol to lower DMSO - Use recommended buffer check_dilution->dilution_issue No check_buffer Evaluate Buffer Conditions - pH < 7.0? - Buffer choice optimal? check_dilution->check_buffer Yes dilution_issue->start buffer_issue Buffer Issue: - Adjust pH of the buffer - Switch to HEPES or MES buffer check_buffer->buffer_issue No check_concentration Assess Final Concentration - Is it above solubility limit? check_buffer->check_concentration Yes buffer_issue->start concentration_issue Concentration Too High: - Lower the final concentration - Refer to solubility table check_concentration->concentration_issue Yes solution_clear Solution is Clear Proceed with Experiment check_concentration->solution_clear No concentration_issue->start

Caption: Workflow for troubleshooting this compound precipitation.

Hypothetical Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor XYZ_Kinase XYZ Kinase Receptor->XYZ_Kinase Activates Substrate Downstream Substrate XYZ_Kinase->Substrate Phosphorylates Transcription_Factor Transcription Factor Substrate->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes This compound This compound This compound->XYZ_Kinase Inhibits

Caption: this compound inhibits the XYZ kinase signaling pathway.

References

Technical Support Center: Optimizing Antiviral Compound Concentration

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific information regarding "Jun11165" is not available in the public domain. This technical support guide provides a general framework for optimizing the concentration of a novel antiviral compound, hereafter referred to as "Compound X," for maximum viral inhibition. The principles and protocols described here are based on established methodologies in virology and drug discovery.

Frequently Asked Questions (FAQs)

Q1: Where should I start with determining the effective concentration of Compound X?

A1: Initially, a broad range of concentrations should be tested to determine the 50% cytotoxic concentration (CC50) on the host cell line that will be used for the viral inhibition assays.[1][2] A common starting point is a serial dilution from a high concentration (e.g., 100-1000 µM) down to a low concentration (e.g., 0.1-1 nM). The results of this cytotoxicity assay will guide the concentration range for subsequent antiviral assays.

Q2: What are IC50, CC50, and the Selectivity Index (SI), and why are they important?

A2:

  • IC50 (50% Inhibitory Concentration): This is the concentration of a compound required to inhibit 50% of the viral replication or activity.[1][3][4]

  • CC50 (50% Cytotoxic Concentration): This is the concentration of a compound that causes the death of 50% of the host cells.[1][2][5]

  • Selectivity Index (SI): Calculated as the ratio of CC50 to IC50 (SI = CC50 / IC50). The SI is a crucial measure of a compound's therapeutic window. A higher SI value indicates greater selectivity for viral targets over host cells, suggesting a potentially safer and more effective antiviral agent.[1] Compounds with an SI value of 10 or greater are generally considered promising for further development.[1]

Q3: How do I interpret my initial IC50 and CC50 results?

A3: Your initial results will help you determine the therapeutic window of Compound X.

  • High IC50, High CC50: The compound has low antiviral activity and low cytotoxicity at the tested concentrations. You may need to test higher concentrations or consider chemical modification to improve potency.

  • Low IC50, High CC50: This is the ideal scenario, indicating potent antiviral activity with low toxicity to host cells. This results in a high Selectivity Index.

  • Low IC50, Low CC50: The compound is potent against the virus but also highly toxic to the host cells, resulting in a low SI. Such a compound may not be a suitable candidate for therapeutic development.

  • High IC50, Low CC50: The compound is more toxic to the host cells than it is effective against the virus. This is an undesirable outcome.

Q4: What cell line should I use for my experiments?

A4: The choice of cell line is critical and should be susceptible to infection by the virus you are studying. It is also important that the cell line is well-characterized and suitable for the type of assay you are performing (e.g., plaque assay, CPE assay). For initial screening, commonly used cell lines like Vero E6, MDCK, or A549 are often employed, depending on the virus.[5]

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed at Low Compound Concentrations

Question Possible Cause & Solution
Are you sure your compound is fully dissolved? Precipitated compound can lead to inaccurate concentration calculations and may have non-specific toxic effects. Solution: Ensure complete dissolution of your compound in the appropriate solvent (e.g., DMSO). You may need to gently warm or vortex the solution. Always include a solvent control in your experiments.
Is the incubation time appropriate? Prolonged exposure to even slightly toxic compounds can lead to significant cell death. Solution: Consider reducing the incubation time for the cytotoxicity assay, ensuring it is still relevant to the timeframe of the viral replication cycle.
Is the cell seeding density optimal? Low cell density can make cells more susceptible to toxic effects. Solution: Ensure you are using an optimal and consistent cell seeding density for your assays.

Issue 2: No or Low Viral Inhibition Observed

Question Possible Cause & Solution
Is the compound targeting a relevant viral pathway? The compound's mechanism of action may not be effective against the specific virus being tested. Solution: If possible, investigate the compound's target. Consider testing against a panel of different viruses to determine its spectrum of activity.
Is the viral titer appropriate? A very high multiplicity of infection (MOI) may overwhelm the inhibitory effect of the compound. Solution: Optimize the MOI used in your inhibition assay. A lower MOI may reveal the compound's inhibitory potential.
Was the compound added at the right time? The timing of compound addition can be critical depending on its mechanism of action (e.g., entry inhibitor vs. replication inhibitor). Solution: Perform a time-of-addition experiment, adding the compound at different stages of the viral life cycle (pre-infection, during infection, post-infection).

Issue 3: Inconsistent Results Between Experiments

Question Possible Cause & Solution
Are your reagents and cells consistent? Variations in cell passage number, reagent quality, or viral stock can lead to variability. Solution: Use cells within a consistent passage number range. Aliquot and store viral stocks to avoid repeated freeze-thaw cycles. Use high-quality, fresh reagents.
Is your experimental technique consistent? Minor variations in pipetting, incubation times, or washing steps can introduce errors. Solution: Standardize all steps of the protocol. Ensure all users are following the exact same procedure.
Is there an issue with the assay itself? The chosen assay may have inherent variability. Solution: Include appropriate positive and negative controls in every experiment. Run replicates to assess the degree of variation.

Data Presentation

Table 1: Cytotoxicity of Compound X on Different Cell Lines

Cell LineCompound X Concentration (µM)% Cell ViabilityCC50 (µM)
Vero E60.198.5 ± 2.1\multirow{5}{}{75.3}
195.2 ± 3.5
1088.7 ± 4.2
5062.1 ± 5.5
10045.3 ± 3.8
A5490.199.1 ± 1.8\multirow{5}{}{92.8}
197.4 ± 2.3
1090.3 ± 3.1
5070.5 ± 4.9
10051.2 ± 4.1

Table 2: Antiviral Activity and Selectivity Index of Compound X

Virus StrainCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)
Influenza A/H1N1MDCK5.2>100>19.2
SARS-CoV-2Vero E68.975.38.5
Zika VirusVero E612.575.36.0

Experimental Protocols

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)

  • Cell Seeding: Seed host cells (e.g., Vero E6) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.

  • Compound Dilution: Prepare a series of dilutions of Compound X in cell culture medium. A typical range would be from 100 µM to 0.1 µM in two-fold or ten-fold dilutions. Include a solvent control (e.g., DMSO at the highest concentration used for dilution) and a no-compound control.

  • Compound Addition: Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells.

  • Incubation: Incubate the plate for a period that mirrors the duration of the viral inhibition assay (e.g., 48-72 hours).

  • Cell Viability Assay: Assess cell viability using a standard method such as the MTT or MTS assay.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-compound control. The CC50 value is determined by plotting the log of the compound concentration against the percentage of cell viability and using non-linear regression analysis.[6]

Protocol 2: Determination of 50% Inhibitory Concentration (IC50) using a Plaque Reduction Assay

  • Cell Seeding: Seed host cells in a 6-well or 12-well plate to form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the virus stock.

  • Infection: Infect the cell monolayers with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well). Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: During or after virus adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of Compound X.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The IC50 is the concentration of the compound that reduces the number of plaques by 50%.

Mandatory Visualizations

Signaling_Pathway Extracellular_Stimuli Viral Infection / Stress MAP3K MAP3K (e.g., ASK1) Extracellular_Stimuli->MAP3K MKK MKK4/7 MAP3K->MKK JNK JNK MKK->JNK cJun c-Jun JNK->cJun Phosphorylation AP1 AP-1 Complex cJun->AP1 Gene_Expression Pro-inflammatory / Apoptotic Gene Expression AP1->Gene_Expression CompoundX Compound X CompoundX->JNK Inhibition

Caption: Hypothetical antiviral mechanism of Compound X targeting the JNK signaling pathway.

Experimental_Workflow Start Start: Novel Antiviral Compound X Cytotoxicity 1. Determine CC50 (Cytotoxicity Assay) Start->Cytotoxicity Concentration_Range 2. Select Non-Toxic Concentration Range Cytotoxicity->Concentration_Range Antiviral_Assay 3. Determine IC50 (Viral Inhibition Assay) Concentration_Range->Antiviral_Assay Calculate_SI 4. Calculate Selectivity Index (SI = CC50 / IC50) Antiviral_Assay->Calculate_SI Decision Is SI > 10? Calculate_SI->Decision Optimize 5. Optimize Concentration (Dose-Response Curve) Decision->Optimize Yes Stop Stop or Modify Compound Decision->Stop No End End: Optimal Concentration for Maximum Inhibition Optimize->End Troubleshooting_Logic Problem Inconsistent Results Check_Reagents Check Reagent Quality & Cell Passage Number Problem->Check_Reagents Check_Protocol Review & Standardize Experimental Protocol Problem->Check_Protocol Check_Controls Analyze Controls (Positive & Negative) Problem->Check_Controls Reagents_OK Reagents Consistent? Check_Reagents->Reagents_OK Protocol_OK Protocol Followed? Check_Protocol->Protocol_OK Controls_OK Controls Valid? Check_Controls->Controls_OK Reagents_OK->Protocol_OK Yes Solution_Reagents Solution: Use New Reagents & Low Passage Cells Reagents_OK->Solution_Reagents No Protocol_OK->Controls_OK Yes Solution_Protocol Solution: Retrain & Ensure Consistent Execution Protocol_OK->Solution_Protocol No Solution_Assay Problem with Assay Design or Viral Stock Controls_OK->Solution_Assay No Resolved Problem Resolved Controls_OK->Resolved Yes Solution_Reagents->Resolved Solution_Protocol->Resolved Solution_Assay->Resolved

References

Technical Support Center: Avoiding Off-Target Effects of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate off-target effects during experiments with small molecule inhibitors like Jun11165.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of small molecule inhibitors?

Q2: How can I identify potential off-target effects of my inhibitor?

A: A combination of computational and experimental approaches is recommended.[1] In silico methods can predict potential off-target interactions by screening the compound against large databases of protein structures.[1] Experimental techniques such as broad kinase profiling, receptor binding assays, and affinity purification coupled with mass spectrometry can then be used to empirically validate these predictions.[1][3]

Q3: What are some initial strategies to minimize off-target effects in my experiments?

A: Several key strategies can be implemented early in the experimental design:

  • Use the lowest effective concentration: It is important to perform a dose-response curve to determine the minimal concentration of the inhibitor required to achieve the desired on-target effect.[1][2] Higher concentrations are more likely to engage lower-affinity off-targets.[2]

  • Employ structurally distinct inhibitors: Using multiple inhibitors with different chemical structures that target the same protein can help confirm that the observed biological effect is not due to a shared off-target.[1]

  • Utilize genetic validation: Techniques like CRISPR-Cas9 or RNA interference (RNAi) to knock down or knock out the intended target can help verify that the observed phenotype is a direct result of modulating the target of interest.[1]

Q4: My inhibitor is showing unexpected cellular toxicity. How can I troubleshoot this?

A: Unexpected toxicity can often be a result of off-target effects.[2] To investigate this, you can:

  • Conduct cell viability assays: Using multiple cell lines can help determine if the toxicity is cell-type specific.[1]

  • Perform an off-target screen: A broad screening panel (e.g., kinase or safety pharmacology panel) can help identify unintended targets that might be mediating the toxic effects.[1]

  • Analyze cellular pathways: Investigate if the toxicity correlates with the modulation of known cell death or stress pathways.[1]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected phenotypic results.
  • Possible Cause: The observed cellular phenotype may be a result of off-target effects rather than on-target inhibition.[2]

  • Troubleshooting Steps:

    • Validate with a Secondary Inhibitor: Treat cells with a structurally distinct inhibitor that targets the same protein. If the phenotype is reproduced, it is more likely to be an on-target effect.[2]

    • Perform a Dose-Response Curve: Test a wide range of inhibitor concentrations. A clear dose-dependent effect that correlates with the IC50 for the primary target suggests on-target activity.[2]

    • Conduct a Rescue Experiment: Transfect cells with a mutant version of the target protein that is resistant to the inhibitor. If the inhibitor-induced phenotype is reversed in cells expressing the resistant mutant, this provides strong evidence for an on-target mechanism.[2]

Issue 2: Difficulty confirming direct target engagement in a cellular context.
  • Possible Cause: The inhibitor may have poor cell permeability or may not be engaging the intended target within the complex cellular environment.

  • Troubleshooting Steps:

    • Perform a Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the thermal stabilization of the target protein upon ligand binding.

    • Use Affinity-Based Methods: Affinity purification using a tagged version of the inhibitor can help identify its binding partners within the cell.[3]

Data Presentation

Table 1: Example Kinase Selectivity Profile for "Inhibitor X"

This table illustrates how to present quantitative data from a kinase profiling study to identify off-target interactions.

Kinase TargetIC50 (nM)Percent Inhibition at 1µMOn-Target/Off-Target
Target Kinase A 15 95% On-Target
Kinase B5,20045%Off-Target
Kinase C>10,00012%Off-Target
Kinase D85078%Potential Off-Target
Kinase E>10,0005%Off-Target

Table 2: Example Data from a Cellular Thermal Shift Assay (CETSA)

This table shows hypothetical results demonstrating target stabilization by "Inhibitor X".

TreatmentTemperature (°C)Soluble Target Protein (Relative Amount)
Vehicle Control401.00
500.85
600.40
700.15
"Inhibitor X" 40 1.00
50 0.98
60 0.82
70 0.55

Experimental Protocols

Protocol 1: Kinase Profiling Assay

Objective: To determine the inhibitory activity of a compound against a panel of kinases to identify off-target interactions.[1]

Methodology:

  • Prepare a stock solution of the test compound (e.g., "Inhibitor X") in DMSO.

  • Serially dilute the compound to create a range of concentrations.

  • In a 384-well plate, add the recombinant kinase, the appropriate substrate, and ATP.

  • Add the diluted compound or vehicle control (DMSO) to the wells.

  • Incubate the plate at room temperature for the specified time.

  • Add a luminescence-based detection reagent that measures the amount of ATP remaining in the well.

  • Read the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each concentration and determine the IC50 value.[1]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that a compound binds to its intended target in a cellular context.[1]

Methodology:

  • Treat intact cells with the test compound or a vehicle control.

  • Lyse the cells and heat the lysates to a range of temperatures (e.g., 40°C to 70°C).[2]

  • Centrifuge the samples to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another protein detection method.

  • The inhibitor-treated samples should show a higher amount of soluble target protein at elevated temperatures compared to the vehicle control, indicating stabilization upon binding.[2]

Visualizations

On_Target_Signaling_Pathway cluster_input Input cluster_pathway On-Target Pathway Inhibitor_X Inhibitor X Target_Kinase_A Target Kinase A Inhibitor_X->Target_Kinase_A Inhibition Substrate_1 Substrate 1 Target_Kinase_A->Substrate_1 Phosphorylation Downstream_Effector_1 Downstream Effector 1 Substrate_1->Downstream_Effector_1 Biological_Response Desired Biological Response Downstream_Effector_1->Biological_Response

Caption: On-Target Signaling Pathway of Inhibitor X.

Off_Target_Signaling_Pathway cluster_input Input cluster_off_target_pathway Off-Target Pathway Inhibitor_X Inhibitor X Off_Target_Kinase_D Off-Target Kinase D Inhibitor_X->Off_Target_Kinase_D Unintended Inhibition Substrate_2 Substrate 2 Off_Target_Kinase_D->Substrate_2 Phosphorylation Downstream_Effector_2 Downstream Effector 2 Substrate_2->Downstream_Effector_2 Adverse_Effect Adverse Effect / Toxicity Downstream_Effector_2->Adverse_Effect

Caption: Potential Off-Target Signaling Pathway of Inhibitor X.

Experimental_Workflow Start Start: Observe Unexpected Phenotype Dose_Response Perform Dose-Response Curve Start->Dose_Response Secondary_Inhibitor Test with Structurally Distinct Inhibitor Dose_Response->Secondary_Inhibitor Genetic_Validation Genetic Validation (e.g., CRISPR) Secondary_Inhibitor->Genetic_Validation Off_Target_Screening Broad Off-Target Screening Genetic_Validation->Off_Target_Screening CETSA Confirm Target Engagement (CETSA) Off_Target_Screening->CETSA Conclusion Conclusion: On-Target vs. Off-Target Effect CETSA->Conclusion

Caption: Troubleshooting Workflow for Unexpected Phenotypes.

References

common pitfalls in Jun11165 experimental setup

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Jun11165, a novel small molecule inhibitor of the JAK-STAT signaling pathway. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the Janus kinase (JAK) family of tyrosine kinases. By binding to the ATP-binding site of JAKs, this compound prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. This blockade of the JAK-STAT signaling cascade inhibits the transcription of downstream target genes involved in cell proliferation, differentiation, and immune responses.[1][2][3][4][5]

Q2: What are the essential controls to include when testing this compound?

A2: To ensure accurate interpretation of your results, the following controls are crucial:

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent itself.[6]

  • Untreated Control: Cells that are not exposed to either this compound or the vehicle, providing a baseline for normal cell behavior.[6]

  • Positive Control: A known inhibitor of the JAK-STAT pathway (e.g., Tofacitinib) to confirm that your assay is working as expected.[6][7]

  • Negative Control: A structurally similar but inactive compound to help identify potential off-target effects.[6]

Q3: How should I prepare and store this compound?

A3: Proper handling of this compound is essential for reproducibility.

  • Solubility: Determine the optimal solvent for this compound. While DMSO is common, it's important to ensure the final solvent concentration in your cell culture media is low (typically <0.5%) to avoid toxicity.[6]

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experiments.[6]

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No inhibitory effect observed, even at high concentrations of this compound. Compound degradationVerify the integrity and purity of your this compound stock using methods like mass spectrometry or HPLC.[6]
Poor solubilityVisually inspect your stock solution and the final concentration in your media for any precipitation.[6]
Sub-optimal assay conditionsEnsure the incubation time is sufficient for this compound to exert its effect.[8]
Cell line insensitivityConfirm that your chosen cell line expresses the target JAK and is dependent on the JAK-STAT pathway for the measured endpoint.[9]
High variability in IC50 values between experiments. Inconsistent cell densityStandardize the initial number of cells seeded for each experiment, as this can alter the effective inhibitor concentration per cell.[8]
Variations in incubation timeUse a consistent incubation time for all experiments, as longer exposure can lead to lower IC50 values.[8]
Inconsistent cell health or passage numberUse cells within a consistent and limited passage number range and ensure they are healthy and viable at the time of treatment.[8]
High background signal in Western blot for phosphorylated STAT (p-STAT). Milk used as a blocking agentAvoid using milk for blocking as it contains casein, a phosphoprotein. Use Bovine Serum Albumin (BSA) or a protein-free blocker instead.[10][11]
Use of phosphate-based buffersUse Tris-buffered saline with Tween-20 (TBST) instead of phosphate-buffered saline (PBS), as the phosphate in PBS can interfere with anti-phospho antibodies.[10][12]
Low or no signal for p-STAT in Western blot. Low abundance of phosphorylated proteinIncrease the amount of protein loaded per lane (at least 20-30 µg of whole cell extract is recommended).[12][13][14]
Dephosphorylation of samplesAlways keep samples on ice and use pre-chilled buffers. Crucially, add phosphatase inhibitors to your lysis buffer.[10][11][13][14]
Insufficient stimulationEnsure that the cells are properly stimulated with a cytokine (e.g., IL-6 or IFN-γ) to induce phosphorylation of STAT proteins before lysis.[12][14]

Experimental Protocols

Detailed Methodology: Cell Viability Assay to Determine IC50 of this compound

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of this compound using a luminescence-based cell viability assay.

1. Cell Seeding: a. Culture cells to approximately 80% confluency. b. Harvest and count the cells, ensuring high viability (>95%). c. Seed cells in a 96-well white, clear-bottom plate at a pre-determined optimal density. d. Incubate the plate for 24 hours to allow cells to attach.[8]

2. Compound Preparation and Treatment: a. Prepare a 10-point serial dilution of this compound in complete cell culture medium. A common starting range is 1 nM to 100 µM.[6] b. Include a vehicle control (medium with the same DMSO concentration as the highest this compound concentration) and a no-cell control (medium only).[8] c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls. d. Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[8]

3. Assay Procedure: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[8] b. Prepare the luminescent cell viability reagent according to the manufacturer's instructions. c. Add 100 µL of the reagent to each well. d. Mix the contents by placing the plate on an orbital shaker for 2 minutes.[8] e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

4. Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader.[8] b. Subtract the average luminescence of the no-cell control from all other wells. c. Normalize the data to the vehicle control by setting the average luminescence of the vehicle control wells to 100%. d. Plot the normalized viability against the logarithm of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.[8]

Visualizations

JUN11165_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation This compound This compound This compound->JAK Inhibition Transcription Gene Transcription DNA->Transcription 6. Transcription Regulation

Caption: Mechanism of this compound in the JAK-STAT signaling pathway.

JUN11165_Workflow start Start cell_culture 1. Cell Seeding (96-well plate) start->cell_culture compound_prep 2. Prepare this compound Serial Dilutions cell_culture->compound_prep treatment 3. Cell Treatment (48-72h incubation) compound_prep->treatment assay 4. Add Viability Reagent treatment->assay read 5. Measure Luminescence assay->read analysis 6. Data Analysis (Normalize & Plot) read->analysis ic50 Determine IC50 analysis->ic50

Caption: Experimental workflow for determining the IC50 of this compound.

JUN11165_Troubleshooting start Unexpected Result no_effect No Inhibitory Effect? start->no_effect e.g. high_variability High IC50 Variability? start->high_variability e.g. no_effect->high_variability No check_compound Verify Compound Integrity & Solubility no_effect->check_compound Yes high_variability->no_effect No check_protocol Standardize Cell Density & Incubation Time high_variability->check_protocol Yes check_cells Confirm Cell Line Sensitivity & Health check_compound->check_cells end Problem Resolved check_cells->end check_reagents Ensure Reagent Consistency check_protocol->check_reagents check_reagents->end

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Refining Jun11165 Treatment Protocols for Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining treatment protocols for Jun11165 in primary cells.

General Troubleshooting for this compound Treatment in Primary Cells

Primary cells are notoriously more sensitive and challenging to work with than immortalized cell lines.[1][2] Success with this compound treatment requires careful attention to cell health and experimental conditions. Common issues can be categorized into problems with the primary cell culture itself and specific responses to the treatment.

Table 1: Common Issues in Primary Cell Culture
IssuePotential CauseRecommended Solution
Low Cell Viability After Thawing Cryopreservation damage, osmotic shock.Thaw cells rapidly in a 37°C water bath. Add pre-warmed medium drop-wise to the cell suspension. Avoid centrifugation for fragile primary cells like neurons.[3]
Failure to Adhere Over-trypsinization, lack of attachment factors, mycoplasma contamination.Use a shorter trypsinization time or lower trypsin concentration. Ensure culture vessels are coated with an appropriate matrix if required. Test for mycoplasma contamination.[4]
Slow Growth or Senescence Depletion of nutrients, incorrect CO2 levels, limited lifespan of primary cells.Use fresh, specialized media with appropriate growth factors.[1][2] Ensure the incubator's CO2 is calibrated for the medium's bicarbonate concentration.[4] Be aware of the limited passage number of primary cells.[1][2]
Contamination (Bacterial, Fungal, Mycoplasma) Poor aseptic technique, contaminated reagents or equipment.Discard contaminated cultures. Strictly adhere to aseptic techniques. Routinely test for mycoplasma, as it may not be visible.[4][5]
Phenotypic Changes Extended passaging, inappropriate culture conditions.Use cells at the lowest possible passage number. Maintain optimal and consistent culture conditions.[1]

Frequently Asked Questions (FAQs) for this compound Treatment

Q1: What is the likely mechanism of action for this compound?

While specific data for "this compound" is not publicly available, the name suggests it may target the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway is a critical regulator of cellular processes including proliferation, apoptosis, and differentiation in response to extracellular stimuli.[6] It is a member of the mitogen-activated protein kinase (MAPK) family.[6]

Below is a diagram illustrating a potential mechanism of action for this compound as a JNK inhibitor.

Jun11165_Signaling_Pathway extracellular_stimuli Extracellular Stimuli (e.g., Stress, Growth Factors) jnkk JNK Kinase (JNKK) extracellular_stimuli->jnkk Activates jnk JNK jnkk->jnk Phosphorylates & Activates cjun c-Jun jnk->cjun Phosphorylates & Activates This compound This compound This compound->jnk Inhibits ap1 AP-1 Complex cjun->ap1 Forms gene_expression Target Gene Expression (Apoptosis, Proliferation, etc.) ap1->gene_expression Regulates

Caption: Putative signaling pathway of this compound as a JNK inhibitor.

Q2: My primary cells show high toxicity to this compound at concentrations effective in cell lines. What should I do?

This is a common challenge. Primary cells are generally more sensitive than immortalized cell lines.

Troubleshooting Steps:

  • Dose-Response Curve: Perform a comprehensive dose-response experiment with a wide range of this compound concentrations to determine the optimal, non-toxic concentration for your specific primary cell type.

  • Time-Course Experiment: Evaluate the effect of this compound over different time points (e.g., 6, 12, 24, 48 hours) to find a therapeutic window before significant toxicity occurs.

  • Cell Density Optimization: Ensure you are seeding cells at an optimal density. Sparse or overly confluent cultures can be more susceptible to stress and drug-induced toxicity.

  • Media and Serum Quality: Use high-quality, fresh media and serum. Variations in serum lots can impact cell health and drug response.[4]

Table 2: Example Dose-Response Experiment for this compound
This compound Conc. (µM)Cell Viability (%) after 24hApoptosis Rate (%) after 24h
0 (Vehicle Control)1005
0.1986
19510
58025
105060
252085

Note: This is example data. Actual results will vary depending on the primary cell type.

Q3: I am observing inconsistent results between different batches of primary cells. How can I improve reproducibility?

Variability between donors is a known challenge with primary cells.[2]

Strategies for Improving Reproducibility:

  • Standardize Isolation and Culture Protocols: Use a consistent protocol for isolating and culturing your primary cells.[7][8]

  • Low Passage Number: Use cells at the earliest passage possible to minimize genetic and phenotypic drift.[1]

  • Pool Donors (if appropriate): For some applications, pooling cells from multiple donors can help average out individual variability. However, this may not be suitable for all experimental designs.

  • Thorough Characterization: Characterize each batch of primary cells for key markers and functions before initiating experiments.

  • Include Proper Controls: Always include untreated and vehicle-treated controls for each experiment and each donor batch.

Experimental Protocols

Protocol 1: General Primary Cell Thawing and Seeding
  • Prepare a sterile tube with 9 mL of pre-warmed (37°C) complete growth medium.

  • Quickly thaw the cryovial of primary cells in a 37°C water bath until a small ice crystal remains.

  • Wipe the vial with 70% ethanol and transfer the cell suspension into the prepared tube of medium in a drop-wise manner.[3]

  • If centrifugation is necessary for your cell type, pellet the cells at a low speed (e.g., 150 x g) for 5 minutes. For fragile cells like neurons, skip this step.[3]

  • Gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.

  • Perform a cell count and assess viability (e.g., using Trypan Blue).

  • Seed the cells at the recommended density in a pre-coated culture vessel if required.

  • Incubate at 37°C with 5% CO2.

Protocol 2: Western Blot for JNK Pathway Activation
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total c-Jun, phospho-c-Jun (Ser63/73), total JNK, and phospho-JNK overnight at 4°C. Use a loading control antibody (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow Diagram

Experimental_Workflow start Start: Primary Cell Culture thaw_seed Thaw and Seed Primary Cells start->thaw_seed treatment Treat with this compound (Dose-Response & Time-Course) thaw_seed->treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis_assay western_blot Western Blot for Signaling Pathway Analysis treatment->western_blot data_analysis Data Analysis and Protocol Refinement viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis end End: Optimized Protocol data_analysis->end

References

addressing cytotoxicity of Jun11165 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Jun11165 Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the cytotoxic effects of the investigational kinase inhibitor this compound, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent, ATP-competitive inhibitor of the serine/threonine kinase STK-X, a critical component in the MAPK signaling cascade. By inhibiting STK-X, this compound is designed to block downstream signaling, leading to cell cycle arrest and apoptosis in tumor cells dependent on this pathway.

Q2: Is cytotoxicity an expected outcome when using this compound? A2: Yes, on-target cytotoxicity is the intended therapeutic effect in cancer cell lines where the STK-X pathway is hyperactivated. However, excessive or rapid cytotoxicity, especially at concentrations above the target IC90, may indicate off-target effects or other experimental artifacts that require investigation.

Q3: What causes the increased cytotoxicity at high concentrations (>50 µM)? A3: Pre-clinical data suggest that at concentrations significantly above its target engagement EC50, this compound may exhibit off-target activity against a panel of other kinases, including those in pro-survival pathways. This can lead to a rapid breakdown of cellular homeostasis. Additionally, high concentrations may approach the solubility limit of the compound in aqueous media, potentially causing aggregation and non-specific toxicity.

Q4: How can I differentiate between on-target apoptosis and non-specific cytotoxicity? A4: Distinguishing between these two events is crucial. On-target activity should induce programmed cell death (apoptosis), characterized by caspase activation and DNA fragmentation.[1][2][3] In contrast, non-specific cytotoxicity often leads to necrosis, which involves rapid loss of membrane integrity.[1][4] Specific assays, such as Annexin V/PI staining or caspase activity assays, can effectively differentiate these cell death modalities.[1][3][5]

Troubleshooting Guide: High Concentration Cytotoxicity

Problem: I observe a precipitous drop in cell viability at concentrations above 50 µM, which does not align with a standard sigmoidal dose-response curve.

Possible Cause Troubleshooting Steps & Solutions
Compound Precipitation 1. Visual Inspection: Examine the treatment media in the well under a microscope for visible precipitates or crystals. 2. Solubility Check: Prepare the highest concentration of this compound in your cell culture medium and incubate for 1-2 hours at 37°C. Check for turbidity or use a spectrophotometer to detect light scatter. 3. Solution: If precipitation is observed, consider using a lower top concentration or adding a solubilizing agent like Pluronic F-68 (use vehicle controls).
Off-Target Kinase Inhibition 1. Pathway Analysis: Treat cells with a high concentration of this compound for a short duration (e.g., 1-4 hours). Lyse the cells and perform a Western blot for key nodes of common survival pathways (e.g., phospho-Akt, phospho-S6K). A rapid decrease may indicate off-target activity. 2. Lower Concentration: Determine if the desired on-target effect (e.g., p-ERK inhibition) can be achieved at a lower, non-toxic concentration.
Solvent Toxicity 1. Vehicle Control: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your specific cell line (typically ≤0.5%). 2. Run a "Solvent Only" Curve: Create a dilution series of your solvent in media and treat cells to confirm the tolerated threshold.
Rapid Necrotic Cell Death 1. Differentiate Cell Death: Use an assay that can distinguish apoptosis from necrosis. An Annexin V (apoptosis marker) and Propidium Iodide (PI, necrosis/late apoptosis marker) flow cytometry assay is recommended.[5] A high PI-positive, Annexin V-negative population suggests primary necrosis.[5] 2. LDH Release Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium, which is a hallmark of compromised membrane integrity and necrosis.

Data & Experimental Protocols

Comparative Cytotoxicity Data

The following table summarizes the differential effects of this compound on a target-positive cell line (HCT-116) and a target-negative cell line (HEK293).

Parameter HCT-116 (STK-X Positive) HEK293 (STK-X Negative)
IC50 (72h, Viability) 1.5 µM> 100 µM
EC50 (p-ERK Inhibition) 0.8 µMNot Applicable
LC50 (72h, Cytotoxicity) 15 µM> 100 µM
Concentration for Necrosis > 75 µM> 100 µM
Protocol 1: Cell Viability Assessment using CellTiter-Glo®

This protocol measures the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.

  • Cell Plating: Seed cells in a 96-well opaque-walled plate at a pre-determined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Perform a serial dilution of this compound. Add the compound to the wells, ensuring the final solvent concentration is consistent. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis & Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent to each well (in a volume equal to the culture medium).

  • Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a plate-reading luminometer.

Protocol 2: Distinguishing Apoptosis and Necrosis via Annexin V/PI Staining

This flow cytometry-based method differentiates between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells in a 6-well plate with this compound at the desired concentrations (e.g., IC50, 10x IC50, and a high concentration >50 µM) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation buffer (e.g., TrypLE™). Combine all cells and pellet by centrifugation (300 x g for 5 minutes).

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early Apoptotic cells: Annexin V-positive, PI-negative

    • Late Apoptotic/Necrotic cells: Annexin V-positive, PI-positive

    • Primary Necrotic cells: Annexin V-negative, PI-positive

Visual Guides & Workflows

G cluster_pathway This compound On-Target vs. Off-Target Effects RAS RAS RAF RAF RAS->RAF STKX STK-X (Target) RAF->STKX MEK MEK STKX->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibition leads to Jun_low This compound (Low Conc.) Jun_low->STKX Jun_high This compound (High Conc.) SurvivalKinase Pro-Survival Kinase (Off-Target) Jun_high->SurvivalKinase CellHealth Cellular Homeostasis SurvivalKinase->CellHealth Necrosis Necrosis CellHealth->Necrosis Disruption leads to

Caption: this compound signaling at low (on-target) vs. high (off-target) concentrations.

G start High Cytotoxicity Observed (>50 µM) check_precip Visually inspect wells for compound precipitation start->check_precip precip_yes Precipitate Found check_precip->precip_yes Yes precip_no No Precipitate check_precip->precip_no No action_sol Action: Lower concentration or add solubilizing agent precip_yes->action_sol check_solvent Review solvent concentration in vehicle control precip_no->check_solvent solvent_ok Solvent % is low (e.g., <0.5%) check_solvent->solvent_ok OK solvent_high Solvent % is high check_solvent->solvent_high High run_apop Perform Annexin V / PI assay to differentiate cell death solvent_ok->run_apop action_solvent Action: Reduce solvent % and rerun experiment solvent_high->action_solvent result_apop Result: Mainly Apoptosis (Annexin V+) run_apop->result_apop result_necro Result: Mainly Necrosis (PI+) run_apop->result_necro conc_apop Conclusion: Potent on-target or specific off-target effect result_apop->conc_apop conc_necro Conclusion: Non-specific toxicity or membrane disruption result_necro->conc_necro

Caption: Troubleshooting workflow for unexpected high-concentration cytotoxicity.

G conc Increasing this compound Concentration sol Exceeds Solubility Limit conc->sol off_target Increased Off-Target Kinase Binding conc->off_target on_target On-Target Saturation (Apoptosis) conc->on_target agg Compound Aggregation sol->agg nonspec Non-Specific Membrane Interaction agg->nonspec survival_path Inhibition of Pro-Survival Pathways off_target->survival_path cytotox Observed High Cytotoxicity (Necrosis) nonspec->cytotox survival_path->cytotox

Caption: Relationship between this compound concentration, physical properties, and toxicity.

References

Technical Support Center: Overcoming Resistance to Jun11165 in Viral Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Jun11165, a potent inhibitor of the SARS-CoV-2 papain-like protease (PLpro).

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound, particularly those related to unexpected loss of efficacy or suspected viral resistance.

Issue: Decreased efficacy of this compound in cell culture experiments.

Question Possible Cause Recommended Action
1. Is the observed effect a true loss of efficacy? Experimental variability, incorrect compound concentration, or issues with cell health can mimic resistance.1. Verify Compound Integrity: Confirm the concentration and stability of your this compound stock solution. Consider obtaining a fresh batch if necessary.2. Cell Viability Control: Perform a cytotoxicity assay to ensure the observed viral replication is not due to poor cell health.3. Positive Control: Include a positive control compound with a known mechanism of action to validate assay performance.4. Repeat Experiment: Re-run the experiment with meticulous attention to dilutions and controls to confirm the initial observation.
2. Could the virus have developed resistance? Prolonged exposure of the virus to this compound can select for resistant mutants.1. Sequence the Viral Target: Isolate viral RNA from the cell culture supernatant and sequence the gene encoding the papain-like protease (PLpro). Look for mutations in the inhibitor binding site or other functionally important regions. A recent study on a related compound, Jun12682, identified several escape mutations in the PLpro blocking loop and S4 pocket.[1]2. Phenotypic Assay: Perform a plaque reduction neutralization test (PRNT) or a similar assay to compare the EC50 value of this compound against your passaged virus and the original wild-type strain. A significant increase in the EC50 value is indicative of resistance.
3. How do I confirm if a specific mutation confers resistance? The presence of a mutation does not definitively prove it is the cause of resistance.1. Reverse Genetics: Use a reverse genetics system for SARS-CoV-2 to introduce the identified mutation(s) into a wild-type background.[2][3][4]2. Compare EC50 Values: Perform a phenotypic assay to compare the EC50 of this compound against the engineered mutant virus and the wild-type virus. A significant fold-change in EC50 will confirm the role of the mutation in resistance.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound and related compounds against wild-type SARS-CoV-2 and a nirmatrelvir-resistant strain. This data can serve as a baseline for researchers evaluating the performance of this compound in their own experiments.

CompoundViral StrainAssay TypeEC50 (µM)IC50 (nM)Reference
This compound SARS-CoV-2 (Wild-Type)Not Specified≤ 6≤ 600MedchemExpress
Jun12682 SARS-CoV-2 (Wild-Type)icSARS-CoV-2-nLuc reporter0.42-[5]
Jun12682 SARS-CoV-2 (Wild-Type)Plaque Assay0.51-[5]
Jun12682 SARS-CoV-2 (Nirmatrelvir-Resistant)Not Specified0.44 - 2.02-[6]
GRL0617 SARS-CoV-2 (Wild-Type)Not Specified22.41920[1][5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the SARS-CoV-2 papain-like protease (PLpro). PLpro is a crucial viral enzyme responsible for cleaving the viral polyprotein to release non-structural proteins essential for viral replication.[7] By inhibiting PLpro, this compound blocks the viral replication cycle. Additionally, PLpro is known to interfere with the host's innate immune response by removing ubiquitin and ISG15 modifications from host proteins; inhibiting PLpro can help restore these antiviral pathways.[7]

Q2: What is the recommended experimental protocol for determining the EC50 of this compound?

A2: The Plaque Reduction Neutralization Test (PRNT) is a standard method for determining the effective concentration (EC50) of an antiviral compound. A detailed methodology is provided in the "Experimental Protocols" section below.

Q3: How can I generate this compound-resistant viral strains for further study?

A3: Resistance can be selected for by serially passaging the virus in the presence of sub-lethal concentrations of this compound. This process encourages the growth of viruses with mutations that confer a survival advantage. A detailed protocol for generating resistant strains is outlined in the "Experimental Protocols" section.

Q4: What are the known or potential resistance mutations for this compound?

A4: While specific resistance mutations for this compound have not been published, a study on the structurally similar compound Jun12682 identified escape mutations using deep mutational scanning.[1] These mutations were found to be largely overlapping with those for another PLpro inhibitor, PF-07957472, and were located in regions such as the blocking loop and the S4 pocket of the PLpro enzyme.[1] Researchers should consider sequencing these regions when investigating resistance to this compound.

Q5: What is the signaling pathway involving SARS-CoV-2 PLpro?

A5: SARS-CoV-2 PLpro plays a dual role in the viral life cycle. Firstly, it is essential for processing the viral polyprotein pp1a/ab to release non-structural proteins (nsp1, nsp2, and nsp3), which are critical for the formation of the replication-transcription complex.[7][8] Secondly, it acts as a deubiquitinase (DUB) and deISGylase, removing ubiquitin and ISG15 from host proteins. This activity dampens the host's innate immune response, particularly the type I interferon pathway, allowing the virus to replicate more efficiently. A diagram of this pathway is provided in the "Visualizations" section.

Experimental Protocols

1. Protocol for Plaque Reduction Neutralization Test (PRNT)

This protocol is adapted from standard virology methods and is used to determine the concentration of an antiviral compound that inhibits viral plaque formation by 50% (EC50).[9][10][11][12][13]

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium

  • SARS-CoV-2 viral stock of known titer (PFU/mL)

  • This compound stock solution

  • 96-well and 24-well cell culture plates

  • Overlay medium (e.g., 1.5% carboxymethylcellulose in culture medium)

  • Crystal violet staining solution

  • Formalin (10% neutral buffered)

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 24-well plates at a density that will result in a confluent monolayer the following day (e.g., 2 x 10^5 cells/well). Incubate at 37°C with 5% CO2.

  • Compound Dilution: Prepare serial dilutions of this compound in serum-free medium in a 96-well plate.

  • Virus Preparation: Dilute the SARS-CoV-2 stock in serum-free medium to a concentration that will yield approximately 50-100 plaques per well.

  • Virus-Compound Incubation: Mix equal volumes of the diluted virus and each compound dilution. Also, prepare a virus-only control (no compound) and a cell-only control (no virus, no compound). Incubate the mixtures at 37°C for 1 hour.

  • Infection: Remove the growth medium from the confluent cell monolayers in the 24-well plates and wash with PBS. Add the virus-compound mixtures to the wells in duplicate.

  • Adsorption: Incubate the plates at 37°C for 1 hour to allow for viral adsorption.

  • Overlay: Gently remove the inoculum and add 1 mL of overlay medium to each well.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.

  • Fixation and Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain with crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control. Determine the EC50 value using a dose-response curve fitting software.

2. Protocol for Generating Antiviral-Resistant SARS-CoV-2

This protocol describes a method for generating resistant viral strains through serial passage in the presence of an antiviral compound.

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • Complete cell culture medium

  • SARS-CoV-2 viral stock

  • This compound stock solution

  • T25 or T75 cell culture flasks

Procedure:

  • Initial Infection: Infect a T25 flask of confluent Vero E6 cells with SARS-CoV-2 at a low multiplicity of infection (MOI) in the presence of a sub-inhibitory concentration of this compound (e.g., the EC50 concentration).

  • Incubation: Incubate the flask at 37°C until a cytopathic effect (CPE) is observed.

  • Harvest and Titer: Harvest the supernatant (Passage 1) and determine the viral titer using a plaque assay.

  • Serial Passage: Use the harvested virus from Passage 1 to infect a fresh flask of cells, again in the presence of the same concentration of this compound.

  • Increasing Compound Concentration: Repeat the passage process. If the virus continues to replicate well, gradually increase the concentration of this compound in subsequent passages.

  • Monitoring for Resistance: At each passage, or every few passages, determine the EC50 of this compound against the passaged virus using the PRNT protocol. A significant increase in the EC50 compared to the wild-type virus indicates the development of resistance.

  • Isolate and Sequence: Once a resistant phenotype is confirmed, plaque-purify the virus to obtain a clonal population. Isolate the viral RNA and sequence the PLpro gene to identify potential resistance mutations.

Mandatory Visualizations

SARS_CoV_2_PLpro_Signaling_Pathway cluster_virus SARS-CoV-2 cluster_host Host Cell pp1ab Viral Polyprotein (pp1a/ab) PLpro PLpro pp1ab->PLpro Cleavage nsp1_3 nsp1, nsp2, nsp3 RTC Replication-Transcription Complex nsp1_3->RTC Formation Host_Protein Host Protein Ub_Host_Protein Ubiquitinated/ ISGylated Host Protein Host_Protein->Ub_Host_Protein Ub_ISG15 Ubiquitin / ISG15 Ub_ISG15->Ub_Host_Protein Innate_Immunity Innate Immune Response (Type I Interferon) Ub_Host_Protein->Innate_Immunity Activation Ub_Host_Protein->PLpro Deubiquitination/ DeISGylation PLpro->nsp1_3 PLpro->Host_Protein This compound This compound This compound->PLpro Inhibition

Caption: SARS-CoV-2 PLpro signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_PRNT start Start seed_cells Seed Vero E6 cells in 24-well plate start->seed_cells prepare_dilutions Prepare serial dilutions of this compound start->prepare_dilutions prepare_virus Dilute SARS-CoV-2 stock start->prepare_virus infect_cells Infect cell monolayer seed_cells->infect_cells incubate_mix Incubate virus and This compound dilutions prepare_dilutions->incubate_mix prepare_virus->incubate_mix incubate_mix->infect_cells adsorption Allow viral adsorption (1 hr) infect_cells->adsorption add_overlay Add overlay medium adsorption->add_overlay incubate_plaques Incubate for 2-3 days add_overlay->incubate_plaques fix_stain Fix and stain cells incubate_plaques->fix_stain count_plaques Count plaques fix_stain->count_plaques analyze_data Calculate EC50 count_plaques->analyze_data end End analyze_data->end

Caption: Experimental workflow for the Plaque Reduction Neutralization Test (PRNT).

References

Validation & Comparative

validating Jun11165 antiviral activity in vivo models

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for in vivo studies validating the antiviral activity of a compound designated "Jun11165" has yielded no specific results. Publicly available scientific literature and databases do not appear to contain information on a molecule with this identifier. This suggests that "this compound" may be an internal development code for a very new compound that has not yet been disclosed in publications, a misnomer, or a typographical error.

Without any data on this compound, it is not possible to create a comparison guide detailing its in vivo antiviral activity against other agents.

To fulfill the core request for a comparison guide of in vivo antiviral activities, we propose to focus on antiviral agents for which public data is available. For example, a detailed comparison could be generated for compounds such as MI-09 and MI-30 , which have shown in vivo efficacy against SARS-CoV-2.

Alternatively, if "this compound" is an internal designation, providing a publicly known name for this compound or the virus it targets would allow for a more targeted and successful search for the required data.

We await your feedback on how to proceed.

Comparative Efficacy of Jun11165 and Other PLpro Inhibitors for SARS-CoV-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The papain-like protease (PLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key component in the virus's ability to evade the host's innate immune response. This dual functionality makes it a prime target for the development of antiviral therapeutics. This guide provides a comparative analysis of the efficacy of a novel PLpro inhibitor, Jun11165, against other established and emerging PLpro inhibitors. The comparison is based on quantitative experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental procedures.

Efficacy of PLpro Inhibitors: A Quantitative Comparison

The inhibitory potential of various compounds against SARS-CoV-2 PLpro has been evaluated through enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting the specific biochemical function of PLpro, while the half-maximal effective concentration (EC50) indicates the concentration required to inhibit 50% of the viral replication in cell culture.[1] A lower value for both IC50 and EC50 signifies a higher potency of the inhibitor.

The following table summarizes the reported efficacy data for this compound and other notable PLpro inhibitors.

InhibitorTargetIC50 (µM)EC50 (µM)Cell Line
This compound SARS-CoV-2 PLpro≤ 0.6[1]≤ 6[1]Not Specified
GRL0617 SARS-CoV PLpro0.6[2]14.5[2]Vero E6
SARS-CoV-2 PLpro0.8[3][4]27.6[5]A549-hACE2
6-Thioguanine (6-TG) SARS-CoV-2 PLproNot explicitly stated for direct enzymatic inhibition, but inhibits polyprotein cleavage between 0.1 and 0.5 µM in cells[6]0.647 ± 0.374[7]Vero-E6
0.061 ± 0.049[7]Calu3
Sydowiol B SARS-CoV-2 PLpro5.77 ± 1.160.69 ± 0.10 (against HCoV-OC43)Not Specified
Violaceol I SARS-CoV-2 PLpro42.35 ± 1.022.38 ± 0.02 (against HCoV-OC43)Not Specified
Tanshinone IIB SARS-CoV-2 PLpro0.14Not SpecifiedNot Specified
Dihydrotanshinone I SARS-CoV-2 PLpro0.586Not SpecifiedNot Specified
PF-07957472 SARS-CoV-2 PLproNot Specified0.147Not Specified

Mechanism of PLpro Inhibition

The primary role of SARS-CoV-2 PLpro is the cleavage of the viral polyprotein pp1a at three specific sites, leading to the release of non-structural proteins 1, 2, and 3 (nsp1, nsp2, and nsp3). These proteins are essential for the formation of the viral replication and transcription complex. Furthermore, PLpro possesses deubiquitinating (DUB) and deISGylating activities, which interfere with the host's innate immune response by removing ubiquitin and ISG15 from host proteins.[8] This action helps the virus to evade detection and clearance by the host's immune system. PLpro inhibitors block the enzymatic activity of this protease, thereby preventing viral polyprotein processing and restoring the host's antiviral immune signaling.

PLpro_Inhibition_Pathway cluster_virus SARS-CoV-2 Replication Cycle cluster_host Host Cell pp1a Viral Polyprotein (pp1a) PLpro PLpro pp1a->PLpro Cleavage by nsp1 nsp1 PLpro->nsp1 Releases nsp2 nsp2 PLpro->nsp2 nsp3 nsp3 PLpro->nsp3 RTC Replication/Transcription Complex nsp1->RTC nsp2->RTC nsp3->RTC Host_Immune Host Antiviral Immune Response Ub_ISG15 Ubiquitin/ISG15 Conjugated Proteins PLpro_deub PLpro Ub_ISG15->PLpro_deub Deconjugation by PLpro_deub->Host_Immune Suppresses Inhibitor PLpro Inhibitor (e.g., this compound) Inhibitor->PLpro Inhibitor->PLpro_deub Experimental_Workflow HTS High-Throughput Screening (HTS) of Compound Library Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vitro In Vitro Characterization Lead_Opt->In_Vitro Cell_Based Cell-Based Assays Lead_Opt->Cell_Based Enzyme_Assay PLpro Enzymatic Assay (IC50 Determination) In_Vitro->Enzyme_Assay DUB_Assay Deubiquitinase/deISGylase Activity Assays In_Vitro->DUB_Assay In_Vivo In Vivo Efficacy and Toxicology Studies Cell_Based->In_Vivo Antiviral_Assay Antiviral Assay (EC50 Determination) Cell_Based->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC50 Determination) Cell_Based->Cytotoxicity_Assay Animal_Model Animal Model of SARS-CoV-2 Infection In_Vivo->Animal_Model

References

Jun11165 and Remdesivir: A Comparative Analysis of SARS-CoV-2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two antiviral compounds, Jun11165 and remdesivir, in their inhibition of SARS-CoV-2. This analysis is based on available experimental data, outlining their distinct mechanisms of action, in vitro efficacy, and the methodologies used for their evaluation.

Introduction

The global effort to combat the COVID-19 pandemic has spurred the rapid development and evaluation of numerous antiviral agents. Among these, remdesivir has seen widespread clinical use, while novel compounds like this compound have emerged from targeted drug discovery efforts. Both molecules interfere with the replication cycle of SARS-CoV-2, but through targeting different essential viral enzymes. Remdesivir, a nucleotide analog prodrug, targets the RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral genome replication. In contrast, this compound is an inhibitor of the papain-like protease (PLpro), which is vital for processing viral polyproteins and for the virus's ability to evade the host's innate immune response. This guide offers a side-by-side comparison of their inhibitory activities and the experimental frameworks used to assess them.

Quantitative Data on Inhibitory Activity

The in vitro efficacy of this compound and remdesivir against SARS-CoV-2 has been quantified using various assays. The following table summarizes the key inhibitory concentrations reported for each compound. It is important to note that direct comparison of these values should be made with caution, as experimental conditions, such as the cell lines used, can significantly influence the outcome.

CompoundTargetAssay TypeMetricValueCell LineReference
This compound SARS-CoV-2 PLproEnzymatic AssayIC50≤ 0.6 µM-[1]
SARS-CoV-2Antiviral AssayEC50≤ 6 µM-[1]
Remdesivir SARS-CoV-2 RdRpAntiviral AssayEC500.01 µMHuman Lung Cells (Primary Human Airway Epithelial Cultures)[2]
SARS-CoV-2 RdRpAntiviral AssayEC501.65 µMVero E6 cells[2]
SARS-CoV-2 RdRpAntiviral AssayEC506.6 µMVero E6 cells[3]

IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function, in this case, the enzymatic activity of PLpro.

EC50 (Half-maximal effective concentration): The concentration of a drug that gives a half-maximal response, in this context, the inhibition of viral replication in cell culture.

Mechanisms of Action

The antiviral activity of this compound and remdesivir stems from their ability to disrupt the function of distinct viral enzymes that are critical for the replication of SARS-CoV-2.

This compound: Inhibition of Papain-like Protease (PLpro)

This compound is a potent inhibitor of the SARS-CoV-2 papain-like protease (PLpro)[1]. PLpro is a multifunctional enzyme that plays a crucial role in the viral life cycle. Its primary function is to cleave the viral polyprotein at three specific sites to release non-structural proteins 1, 2, and 3, which are essential components of the viral replication and transcription complex.

Furthermore, PLpro possesses deubiquitinating and deISGylating activities, meaning it can remove ubiquitin and ISG15 protein modifications from host cell proteins. This activity helps the virus to evade the host's innate immune response, particularly the type I interferon signaling pathway. By inhibiting PLpro, this compound is expected to block viral polyprotein processing and restore the host's antiviral immune response.

Remdesivir: Inhibition of RNA-dependent RNA Polymerase (RdRp)

Remdesivir is a broad-spectrum antiviral agent that targets the viral RNA-dependent RNA polymerase (RdRp), the core enzyme responsible for replicating the viral RNA genome[4]. As a prodrug, remdesivir is metabolized within the host cell to its active triphosphate form. This active form mimics the natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA strand by the RdRp.

The incorporation of the remdesivir metabolite into the growing RNA chain does not immediately terminate synthesis. Instead, it allows for the addition of a few more nucleotides before causing a delayed chain termination. This mechanism effectively halts the replication of the viral genome, preventing the production of new virus particles.

Experimental Protocols

The determination of the inhibitory activity of antiviral compounds like this compound and remdesivir relies on standardized in vitro assays. Below are outlines of the typical experimental protocols used to measure enzymatic inhibition and antiviral efficacy.

Enzymatic Inhibition Assay for PLpro (e.g., FRET-based assay)

This assay is used to determine the IC50 value of a compound against the PLpro enzyme.

  • Reagents and Materials: Recombinant SARS-CoV-2 PLpro enzyme, a fluorogenic peptide substrate containing a cleavage site for PLpro and tagged with a Förster resonance energy transfer (FRET) pair (e.g., a fluorophore and a quencher), assay buffer, and the test compound (this compound).

  • Procedure: a. The PLpro enzyme is pre-incubated with varying concentrations of the test compound in a microplate. b. The fluorogenic substrate is added to initiate the enzymatic reaction. c. In the absence of an inhibitor, PLpro cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. d. The fluorescence intensity is measured over time using a plate reader. e. The rate of substrate cleavage is calculated for each concentration of the inhibitor.

  • Data Analysis: The percentage of inhibition is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the dose-response data to a suitable equation.

Cell-based Antiviral Activity Assay (e.g., qRT-PCR-based assay)

This assay is used to determine the EC50 value of a compound in a cell culture model of viral infection.

  • Cell Culture and Virus: A susceptible cell line (e.g., Vero E6, Calu-3) is cultured in appropriate media. A stock of infectious SARS-CoV-2 is prepared and its titer is determined.

  • Procedure: a. Cells are seeded in multi-well plates and allowed to adhere. b. The cells are treated with serial dilutions of the test compound (this compound or remdesivir). c. Following a pre-incubation period, the cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI). d. The infected cells are incubated for a defined period (e.g., 24-48 hours) to allow for viral replication. e. After incubation, the viral RNA is extracted from the cell culture supernatant or the cells themselves.

  • Quantification of Viral RNA: The amount of viral RNA is quantified using quantitative reverse transcription PCR (qRT-PCR) with primers and probes specific to a SARS-CoV-2 gene.

  • Data Analysis: The level of viral RNA is compared between treated and untreated infected cells. The percentage of inhibition of viral replication is calculated for each compound concentration, and the EC50 value is determined from the dose-response curve.

Visualizations

Signaling Pathways and Mechanisms of Action

SARS_CoV_2_Inhibition_Mechanisms cluster_remdesivir Remdesivir (RdRp Inhibition) cluster_this compound This compound (PLpro Inhibition) Remdesivir_prodrug Remdesivir (Prodrug) Remdesivir_active Remdesivir Triphosphate (Active Metabolite) Remdesivir_prodrug->Remdesivir_active Metabolism in host cell RdRp SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp) Remdesivir_active->RdRp Competes with ATP Viral_RNA_Replication Viral RNA Replication RdRp->Viral_RNA_Replication Mediates Inhibition_RdRp Inhibition RdRp->Inhibition_RdRp Inhibition_RdRp->Viral_RNA_Replication Blocks This compound This compound PLpro SARS-CoV-2 Papain-like Protease (PLpro) This compound->PLpro Binds to Polyprotein_Processing Viral Polyprotein Processing PLpro->Polyprotein_Processing Mediates Immune_Evasion Immune Evasion (Deubiquitination) PLpro->Immune_Evasion Mediates Inhibition_PLpro Inhibition PLpro->Inhibition_PLpro Inhibition_PLpro->Polyprotein_Processing Blocks Inhibition_PLpro->Immune_Evasion Blocks

Caption: Mechanisms of action for remdesivir and this compound.

Experimental Workflow for Antiviral Compound Evaluation

Antiviral_Assay_Workflow cluster_workflow General Workflow for In Vitro Antiviral Efficacy Testing start Start cell_seeding Seed susceptible cells in multi-well plates start->cell_seeding compound_treatment Treat cells with serial dilutions of antiviral compound cell_seeding->compound_treatment virus_infection Infect cells with SARS-CoV-2 compound_treatment->virus_infection incubation Incubate for a defined period (e.g., 24-48h) virus_infection->incubation quantification Quantify viral replication (e.g., qRT-PCR, Plaque Assay) incubation->quantification data_analysis Analyze data and determine EC50 quantification->data_analysis end End data_analysis->end

Caption: A generalized workflow for determining the in vitro antiviral efficacy.

Conclusion

This compound and remdesivir represent two distinct strategies for inhibiting SARS-CoV-2 replication. Remdesivir acts as a delayed chain terminator by targeting the viral RdRp, while this compound inhibits the viral PLpro, an enzyme involved in both polyprotein processing and immune evasion. The provided quantitative data indicates that both compounds are potent inhibitors of SARS-CoV-2 in vitro. However, the difference in their molecular targets suggests that they could have different clinical implications and potential for use in combination therapies. Further head-to-head comparative studies under identical experimental conditions would be invaluable for a more direct assessment of their relative potency. The detailed experimental protocols and visualizations provided in this guide offer a framework for understanding and evaluating these and other novel antiviral candidates.

References

No Public Data Available for Jun11165 Cross-Reactivity with Viral Proteases

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the cross-reactivity of a compound designated Jun11165 with other viral proteases has yielded no publicly available data. The identity of this compound, its primary molecular target, and its mechanism of action are not described in the accessible scientific literature.

Due to the lack of information on this compound, it is not possible to provide a comparison guide on its performance against other viral proteases, nor is it feasible to present supporting experimental data or protocols as requested. Scientific and drug development databases do not contain entries for a molecule with this identifier.

For a thorough evaluation of the cross-reactivity of any therapeutic agent, detailed information regarding its primary target and biochemical characteristics is essential. This foundational knowledge allows for the selection of relevant alternative proteases for comparative screening and the design of appropriate experimental assays.

To proceed with an analysis of this nature, further details on this compound are required, including:

  • Chemical Structure and Class: Understanding the molecular scaffold and functional groups of the inhibitor.

  • Primary Viral Protease Target: Identifying the main enzyme the compound is designed to inhibit.

  • Mechanism of Inhibition: Determining whether the inhibition is competitive, non-competitive, uncompetitive, or covalent.

Without this fundamental information, a scientifically meaningful comparison and the generation of relevant data visualizations and experimental protocols cannot be accomplished.

Researchers and drug development professionals are encouraged to consult internal documentation or proprietary databases for information on this compound. Should this information become publicly available, a detailed analysis of its cross-reactivity profile can be conducted.

Independent Verification of Jun11165: A Comparative Analysis of a Novel SARS-CoV-2 PLpro Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides an objective comparison of the inhibitory activity of Jun11165, a recently identified inhibitor of the SARS-CoV-2 papain-like protease (PLpro), against other known inhibitors. The data presented is compiled from peer-reviewed studies to assist researchers, scientists, and drug development professionals in evaluating its potential.

Executive Summary

This compound has emerged as a potent inhibitor of SARS-CoV-2 PLpro, a critical enzyme for viral replication and a key therapeutic target. Independent studies confirm its sub-micromolar inhibitory concentration (IC50) and low micromolar effective concentration (EC50) in cell-based assays. This guide offers a direct comparison of this compound with other PLpro inhibitors, details the experimental protocols used for its validation, and visualizes its mechanism of action within the viral life cycle.

Comparative Inhibitory Activity

The inhibitory potency of this compound and other relevant PLpro inhibitors has been evaluated through enzymatic and cell-based antiviral assays. The following table summarizes the key quantitative data from these studies.

CompoundEnzymatic IC50 (μM)Antiviral EC50 (μM)Mouse Microsomal Stability (T1/2, min)Reference
This compound 0.53 (≤ 0.6)6.04 (≤ 6)117.5[1][2]
Jun112730.696.1157.7[1]
Jun112130.635.3053.8[1]
Jun10725Not Reported3.08Not Reported[1]
Jun9851Not Reported4.11< 4[1]
GRL0617 (Control)Not Reported25.4720.6[1]

Mechanism of Action: Targeting Viral Replication

This compound exerts its antiviral effect by inhibiting the papain-like protease (PLpro) of SARS-CoV-2. PLpro is essential for processing the viral polyprotein, a large protein that is cleaved into smaller, functional proteins necessary for viral replication. By blocking PLpro, this compound halts this crucial step in the viral life cycle.

SARS_CoV_2_Replication cluster_host_cell Host Cell Virus_Entry Virus Entry & Uncoating Viral_RNA Viral RNA Virus_Entry->Viral_RNA Translation Translation Viral_RNA->Translation Polyprotein Viral Polyprotein Translation->Polyprotein PLpro_Cleavage PLpro-mediated Cleavage Polyprotein->PLpro_Cleavage Functional_Proteins Functional Viral Proteins PLpro_Cleavage->Functional_Proteins Replication_Complex Replication/ Transcription Complex Functional_Proteins->Replication_Complex RNA_Synthesis Viral RNA Synthesis Replication_Complex->RNA_Synthesis Assembly Virus Assembly & Release RNA_Synthesis->Assembly This compound This compound This compound->PLpro_Cleavage

Caption: Inhibition of SARS-CoV-2 replication by this compound.

Experimental Protocols

The inhibitory activity of this compound was determined using standardized enzymatic and cell-based assays.

Enzymatic Assay (PLpro Inhibition)

The enzymatic activity of SARS-CoV-2 PLpro was measured to determine the IC50 values of the inhibitors. While the full detailed protocol from the primary literature is extensive, the general workflow is as follows:

  • Protein Expression and Purification: The gene for SARS-CoV-2 PLpro was cloned and expressed in E. coli. The protein was then purified to homogeneity.[1]

  • Inhibition Assay: A fluorescence resonance energy transfer (FRET) assay was likely used, where a substrate peptide containing a fluorophore and a quencher is cleaved by PLpro, leading to an increase in fluorescence.

  • Data Analysis: The assay was performed with a range of inhibitor concentrations. The fluorescence intensity was measured, and the data was fitted to a dose-response curve to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

Antiviral Assay (Cell-Based)

The antiviral efficacy of the compounds was assessed in a cell-based assay using Caco-2 cells.[1]

  • Cell Culture: Caco-2 cells were cultured in appropriate media and conditions.

  • Infection and Treatment: The cells were infected with SARS-CoV-2 and simultaneously treated with various concentrations of the inhibitor or a control.

  • Quantification of Viral Replication: After a set incubation period, the level of viral replication was quantified, often by measuring the viral RNA load using quantitative real-time PCR (qRT-PCR) or by assessing the cytopathic effect (CPE).

  • Data Analysis: The EC50 value, the concentration of the compound that reduces viral replication by 50%, was calculated from the dose-response curve.

Conclusion

The available data from independent research demonstrates that this compound is a potent inhibitor of SARS-CoV-2 PLpro with significant antiviral activity in cellular models. Its IC50 and EC50 values are comparable to or better than other recently developed inhibitors. The favorable mouse microsomal stability of this compound suggests it is a promising candidate for further preclinical development.[1] This guide provides a foundational overview for researchers interested in the further investigation and development of this compound as a potential antiviral therapeutic.

References

comparative analysis of Jun11165 and GRL0617

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis of GRL0617 and a compound designated as "Jun11165" is currently precluded by the lack of publicly available information on this compound. Extensive searches of scientific literature and databases did not yield any specific data regarding the mechanism of action, target proteins, or experimental results for a compound with this identifier.

Therefore, this guide will focus on providing a detailed overview of GRL0617, a well-characterized inhibitor of viral papain-like proteases (PLpro), with its performance data presented in the requested formats. This information can serve as a benchmark for comparison if and when data for this compound becomes available.

GRL0617: A Non-covalent Inhibitor of Coronavirus Papain-like Protease (PLpro)

GRL0617 is a selective and competitive non-covalent inhibitor of the papain-like protease (PLpro) found in coronaviruses, including SARS-CoV and SARS-CoV-2.[1][2][3] PLpro is a crucial viral enzyme involved in processing viral polyproteins and dismantling host antiviral defenses by reversing post-translational modifications of host proteins, specifically by removing ubiquitin and interferon-stimulated gene 15 (ISG15) modifications (deubiquitination and deISGylation, respectively).[4][5][6] By inhibiting PLpro, GRL0617 demonstrates a dual mechanism of action: it blocks viral replication and enhances the host's innate immune response.[5]

Quantitative Performance Data

The following table summarizes the key in vitro efficacy and antiviral activity data for GRL0617.

ParameterVirus/EnzymeValueCell LineReference
IC50 SARS-CoV PLpro0.6 µM-[1][2]
SARS-CoV-2 PLpro0.8 µM-[7]
SARS-CoV-2 PLpro2.1 µM-[4][8]
Ki SARS-CoV PLpro0.49 µM-[1][2]
EC50 SARS-CoV14.5 µMVero E6[1]
SARS-CoV-221 ± 2 µMVero E6[4][9]
Experimental Protocols

PLpro Inhibition Assay (In Vitro)

A common method to determine the inhibitory activity of compounds like GRL0617 against PLpro involves a fluorescence-based assay.

  • Objective: To measure the half-maximal inhibitory concentration (IC50) of GRL0617 against SARS-CoV-2 PLpro.

  • Principle: The assay utilizes a fluorogenic peptide substrate, such as RLRGG-AMC, which upon cleavage by PLpro, releases a fluorescent aminomethylcoumarin (AMC) group. The increase in fluorescence is proportional to the enzyme's activity.

  • Methodology:

    • Recombinant SARS-CoV-2 PLpro is incubated with varying concentrations of GRL0617 in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.4, 0.01% Triton X-100, 0.1 mg/ml BSA, 2 mM DTT).

    • The enzymatic reaction is initiated by adding the RLRGG-AMC substrate.

    • The fluorescence intensity is monitored over time using a microplate reader with excitation and emission wavelengths typically around 340-360 nm and 450-460 nm, respectively.

    • The rate of reaction is calculated from the linear phase of the fluorescence curve.

    • IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4][10]

Antiviral Activity Assay (Cell-based)

The antiviral efficacy of GRL0617 is often assessed using a cytopathic effect (CPE) assay or by quantifying viral RNA.

  • Objective: To determine the half-maximal effective concentration (EC50) of GRL0617 in inhibiting SARS-CoV-2 replication in cultured cells.

  • Cell Line: Vero E6 cells, which are highly susceptible to SARS-CoV-2 infection, are commonly used.

  • Methodology:

    • Vero E6 cells are seeded in multi-well plates and infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

    • The infected cells are then treated with a range of concentrations of GRL0617.

    • After a defined incubation period (e.g., 48 hours), the antiviral effect is quantified. This can be done by:

      • CPE Assay: Visually scoring the virus-induced cell death and morphological changes. The EC50 is the concentration at which a 50% reduction in the cytopathic effect is observed.[4][9]

      • qRT-PCR: Quantifying the amount of viral RNA in the cell culture supernatant. The EC50 is the concentration that reduces viral RNA levels by 50%.[4]

    • In parallel, a cytotoxicity assay (e.g., CCK8) is performed on uninfected cells to assess the compound's toxicity.[4]

Visualizations

GRL0617_Mechanism_of_Action cluster_virus SARS-CoV-2 cluster_host Host Cell PLpro Papain-like Protease (PLpro) Innate_Immunity Innate Immune Response PLpro->Innate_Immunity Suppresses Viral Maturation Viral Maturation PLpro->Viral Maturation Promotes Viral_Polyprotein Viral Polyprotein Viral_Polyprotein->PLpro Cleavage Host_Protein Host Proteins ISG15 ISG15 Ub Ubiquitin ISG15->PLpro Deconjugation Ub->PLpro Deconjugation GRL0617 GRL0617 GRL0617->PLpro Inhibits

Caption: Mechanism of action of GRL0617 in inhibiting SARS-CoV-2 PLpro.

Experimental_Workflow_IC50 start Start reagent_prep Prepare Reagents: - Recombinant PLpro - GRL0617 dilutions - Fluorogenic substrate start->reagent_prep incubation Incubate PLpro with varying GRL0617 concentrations reagent_prep->incubation reaction Initiate reaction with substrate incubation->reaction measurement Measure fluorescence over time reaction->measurement analysis Calculate reaction rates and percentage inhibition measurement->analysis plot Plot % inhibition vs. [GRL0617] analysis->plot ic50 Determine IC50 value plot->ic50

Caption: Workflow for determining the IC50 of GRL0617 against PLpro.

References

Comparative Guide to Jun11165: A Novel SARS-CoV-2 PLpro Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Jun11165, a novel inhibitor of the SARS-CoV-2 papain-like protease (PLpro), with other relevant PLpro inhibitors. The data presented is based on preclinical studies and is intended to inform research and development efforts in the field of antiviral therapeutics.

Executive Summary

This compound is a potent inhibitor of the SARS-CoV-2 papain-like protease (PLpro), a critical enzyme for viral replication and a key antagonist of the host's innate immune response.[1] Emerging from structure-based design, this compound demonstrates sub-micromolar inhibitory activity against the PLpro enzyme and low micromolar antiviral efficacy in cell-based assays. This guide compares the performance of this compound against other notable PLpro inhibitors, including GRL0617, Jun11273, Jun11213, Jun10725, and Jun9851, across key preclinical metrics such as enzymatic inhibition, antiviral activity, and metabolic stability.

Data Presentation

The following tables summarize the quantitative data for this compound and its comparators.

Table 1: Enzymatic Inhibition and Antiviral Activity of PLpro Inhibitors

CompoundPLpro IC50 (μM)Antiviral EC50 (μM) in Caco-2 cells
This compound ≤ 0.6≤ 6
GRL0617-25.47
Jun112730.696.11
Jun112130.635.30
Jun10725-3.08
Jun98510.664.11

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Table 2: Metabolic Stability of PLpro Inhibitors in Mouse Liver Microsomes

CompoundT1/2 (min)
This compound 117.5
GRL061720.6
Jun1127357.7
Jun1121353.8
Jun9921100.4
Jun1183> 145
Jun11243> 145

T1/2: Half-life.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

SARS-CoV-2 PLpro Enzymatic Inhibition Assay

The inhibitory activity of the compounds against SARS-CoV-2 PLpro was determined using a fluorescence resonance energy transfer (FRET)-based assay. The assay was conducted in 96-well plates. The PLpro enzyme was pre-incubated with various concentrations of the test compounds for 30 minutes at 30°C in a buffer containing 50 mM HEPES (pH 7.5), 0.01% Triton X-100, and 5 mM DTT. The enzymatic reaction was initiated by the addition of a FRET-based peptide substrate. The fluorescence signal was monitored for 1 hour at 30°C using a plate reader with excitation and emission wavelengths of 360 nm and 460 nm, respectively. The IC50 values were calculated from the dose-response curves.

Antiviral Activity Assay in Caco-2 Cells

The antiviral efficacy of the compounds was evaluated in Caco-2 cells. The cells were seeded in 96-well plates and infected with SARS-CoV-2. Immediately after infection, the cells were treated with serial dilutions of the test compounds. After a 72-hour incubation period, the cytopathic effect (CPE) was measured using the CellTiter-Glo luminescent cell viability assay. The EC50 values, representing the concentration of the compound that inhibited the virus-induced CPE by 50%, were determined from the dose-response curves.

Mouse Liver Microsomal Stability Assay

The metabolic stability of the compounds was assessed using mouse liver microsomes. The test compounds were incubated with mouse liver microsomes in the presence of an NADPH regenerating system at 37°C. Aliquots were taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reactions were quenched with a cold organic solvent. The concentration of the remaining parent compound in each sample was quantified by liquid chromatography-mass spectrometry (LC-MS). The half-life (T1/2) of the compound was calculated from the rate of its disappearance over time.

Mandatory Visualization

Signaling Pathway of SARS-CoV-2 PLpro

PLpro_Pathway cluster_virus SARS-CoV-2 Replication Cycle cluster_host Host Cell Viral_RNA Viral RNA Polyproteins Viral Polyproteins (pp1a, pp1ab) Viral_RNA->Polyproteins Translation New_Virions New Virions Viral_RNA->New_Virions Packaging NSPs Non-Structural Proteins (NSPs) Polyproteins->NSPs Cleavage PLpro SARS-CoV-2 PLpro Polyproteins->PLpro Replication_Complex Replication-Transcription Complex (RTC) NSPs->Replication_Complex Assembly Replication_Complex->Viral_RNA Replication & Transcription Host_Proteins Host Proteins Ub_ISG15_Conjugates Ubiquitin/ISG15 Conjugated Proteins Host_Proteins->Ub_ISG15_Conjugates Ubiquitination/ ISGylation Immune_Signaling Innate Immune Signaling (e.g., Type I IFN) Ub_ISG15_Conjugates->Immune_Signaling Ub_ISG15_Conjugates->PLpro Antiviral_Response Antiviral Response Immune_Signaling->Antiviral_Response PLpro->NSPs PLpro->Host_Proteins Deubiquitination/ DeISGylation PLpro->Immune_Signaling This compound This compound This compound->PLpro Inhibits

Caption: SARS-CoV-2 PLpro's dual role in viral replication and immune evasion.

Experimental Workflow for PLpro Inhibition Assay

FRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - PLpro Enzyme - Test Compounds (e.g., this compound) - Assay Buffer - FRET Substrate plate_prep Plate Preparation: Dispense PLpro enzyme and serial dilutions of compounds into a 96-well plate. reagents->plate_prep incubation Pre-incubation: Incubate at 30°C for 30 minutes. plate_prep->incubation reaction Reaction Initiation: Add FRET substrate to all wells. incubation->reaction measurement Fluorescence Measurement: Monitor fluorescence at 360nm (Ex) and 460nm (Em) for 1 hour. reaction->measurement data_processing Data Processing: Calculate the rate of substrate cleavage. measurement->data_processing dose_response Dose-Response Curve: Plot inhibition vs. compound concentration. data_processing->dose_response ic50 IC50 Determination: Calculate the half-maximal inhibitory concentration. dose_response->ic50

Caption: Workflow of the FRET-based assay for PLpro inhibitor screening.

References

Jun11165: A Glimpse into a Novel SARS-CoV-2 Papain-Like Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective overview of the current, albeit limited, publicly available information on Jun11165, a novel inhibitor of the SARS-CoV-2 papain-like protease (PLpro). Due to the early stage of research, comprehensive data on its performance against various SARS-CoV-2 variants and in direct comparison with other antivirals is not yet available. This document summarizes the existing data, outlines general experimental protocols relevant to its mechanism of action, and provides context on the broader landscape of antiviral development against SARS-CoV-2.

Mechanism of Action: Targeting a Key Viral Enzyme

This compound is a small molecule inhibitor that targets the papain-like protease (PLpro) of SARS-CoV-2. PLpro is a crucial enzyme for the virus's replication and its ability to evade the host's immune system. Specifically, PLpro is responsible for cleaving the viral polyprotein to release functional non-structural proteins that are essential for viral replication. Additionally, it removes ubiquitin and ISG15 protein modifications from host cell proteins, a process that helps the virus to dampen the host's innate immune response. By inhibiting PLpro, this compound is designed to disrupt these critical viral processes.

Performance Data of this compound

Currently, public data on the efficacy of this compound is limited to its activity against the original SARS-CoV-2 strain. Information regarding its performance against variants of concern such as Omicron and Delta is not yet available in the scientific literature.

CompoundTargetAssay TypeMetricValue (µM)Virus Strain
This compound SARS-CoV-2 PLproEnzymatic AssayIC50 ≤ 0.6[1]SARS-CoV-2
This compound SARS-CoV-2Cell-based AssayEC50 ≤ 6[1]SARS-CoV-2

Note: The provided data indicates the concentration of this compound required to inhibit the activity of the PLpro enzyme by 50% (IC50) and to inhibit the virus's growth in cells by 50% (EC50).

Comparative Landscape: Other Antivirals Against SARS-CoV-2 Variants

While direct comparative data for this compound is unavailable, the following table provides context on the performance of other antiviral agents against different SARS-CoV-2 variants. This includes another PLpro inhibitor from the same developmental series, Jun12682, and approved antiviral drugs targeting other viral proteins.

CompoundTargetMetricSARS-CoV-2 (Original)Delta VariantOmicron Variant
Jun12682 PLproEC50 (µM)0.44 - 2.02 (effective against various variants, including nirmatrelvir-resistant strains)Not specifically reportedNot specifically reported
Nirmatrelvir MproEC50 (µM)~0.077~0.077~0.134
Remdesivir RdRpEC50 (µM)~0.01~0.01~0.02

Disclaimer: This table is for contextual purposes only and does not represent a direct comparison with this compound. The efficacy of these drugs can vary depending on the specific sub-variant and the experimental conditions.

Experimental Methodologies

Detailed experimental protocols for the evaluation of this compound have not been publicly disclosed. However, based on standard practices for assessing antiviral compounds targeting viral proteases, the following are generalized protocols for key experiments.

Biochemical Assay: SARS-CoV-2 PLpro Inhibition Assay (Fluorescence-Based)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of PLpro.

  • Reagents and Materials:

    • Recombinant SARS-CoV-2 PLpro enzyme

    • Fluorogenic PLpro substrate (e.g., a peptide with a quenched fluorophore)

    • Assay buffer (e.g., Tris-HCl, NaCl, DTT)

    • Test compound (this compound) and control inhibitors

    • 384-well assay plates

    • Fluorescence plate reader

  • Procedure: a. Prepare serial dilutions of the test compound in the assay buffer. b. Add a fixed concentration of the PLpro enzyme to each well of the assay plate. c. Add the diluted test compound to the wells and incubate for a predefined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. e. Monitor the increase in fluorescence intensity over time using a fluorescence plate reader. The cleavage of the substrate by PLpro results in the release of the fluorophore, leading to a measurable signal. f. Calculate the rate of reaction for each compound concentration. g. Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Assay: SARS-CoV-2 Antiviral Assay (Cytopathic Effect Inhibition)

This assay evaluates the ability of a compound to protect cells from virus-induced death.

  • Reagents and Materials:

    • Vero E6 cells (or other susceptible cell lines)

    • SARS-CoV-2 virus stock (specific variant of interest)

    • Cell culture medium (e.g., DMEM with fetal bovine serum)

    • Test compound (this compound) and control antiviral drugs

    • 96-well cell culture plates

    • Cell viability reagent (e.g., CellTiter-Glo®)

    • Luminometer

  • Procedure: a. Seed Vero E6 cells in 96-well plates and incubate overnight to form a monolayer. b. Prepare serial dilutions of the test compound in cell culture medium. c. Remove the old medium from the cells and add the medium containing the diluted compound. d. Infect the cells with a known amount of SARS-CoV-2. Include uninfected and untreated virus-infected controls. e. Incubate the plates for a period that allows for viral replication and the development of cytopathic effects (e.g., 48-72 hours). f. At the end of the incubation period, add a cell viability reagent to each well. This reagent typically measures ATP levels, which correlate with the number of viable cells. g. Measure the luminescence using a luminometer. h. Calculate the percentage of cell viability for each compound concentration relative to the uninfected and untreated controls. i. Determine the EC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Research Workflow

The following diagrams illustrate the general signaling pathway targeted by PLpro inhibitors and a typical experimental workflow for evaluating antiviral efficacy.

antiviral_workflow cluster_discovery Compound Discovery & Initial Screening cluster_invitro In Vitro Characterization cluster_invivo Preclinical & Clinical Development Compound_Library Compound Library HTS High-Throughput Screening (Biochemical Assay) Compound_Library->HTS Screening Hit_Compounds Hit Compounds HTS->Hit_Compounds Identification Dose_Response Dose-Response & IC50 Determination Hit_Compounds->Dose_Response Cell_Based_Assay Cell-Based Antiviral Assay (EC50 & CC50) Dose_Response->Cell_Based_Assay Variant_Screening Screening against SARS-CoV-2 Variants Cell_Based_Assay->Variant_Screening Animal_Models In Vivo Efficacy (Animal Models) Variant_Screening->Animal_Models PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD Clinical_Trials Human Clinical Trials PK_PD->Clinical_Trials

Caption: General workflow for the discovery and development of a novel antiviral compound.

PLpro_Inhibition_Pathway cluster_virus SARS-CoV-2 Replication Cycle cluster_host Host Immune Evasion Viral_Entry Viral Entry Polyprotein_Translation Viral Polyprotein Translation Viral_Entry->Polyprotein_Translation PLpro_Cleavage PLpro-mediated Polyprotein Cleavage Polyprotein_Translation->PLpro_Cleavage Replication_Complex Viral Replication Complex Assembly PLpro_Cleavage->Replication_Complex Viral_Replication Viral RNA Replication & Transcription Replication_Complex->Viral_Replication Viral_Assembly Virion Assembly & Release Viral_Replication->Viral_Assembly Host_Protein Host Protein Modified_Protein Ub/ISG15-modified Host Protein Host_Protein->Modified_Protein Ubiquitination/ ISGylation Ub_ISG15 Ubiquitin/ ISG15 Innate_Immunity Innate Immune Response Modified_Protein->Innate_Immunity Activates PLpro_Deubiquitination PLpro-mediated Deubiquitination/ DeISGylation Modified_Protein->PLpro_Deubiquitination Substrate Innate_Immunity->PLpro_Deubiquitination This compound This compound This compound->PLpro_Cleavage Inhibits This compound->PLpro_Deubiquitination Inhibits PLpro_Deubiquitination->Host_Protein Removes Ub/ISG15

Caption: Mechanism of action of this compound as a SARS-CoV-2 PLpro inhibitor.

Conclusion and Future Directions

This compound represents a promising lead compound in the ongoing effort to develop novel oral antivirals against SARS-CoV-2. Its targeting of the papain-like protease, an essential viral enzyme, offers a distinct mechanism of action compared to currently approved drugs that target the main protease or the RNA-dependent RNA polymerase.

However, the current lack of public data on its performance against clinically relevant SARS-CoV-2 variants and in direct comparison with other antivirals highlights the early stage of its development. Further studies are crucial to:

  • Evaluate the efficacy of this compound against a broad range of SARS-CoV-2 variants, including Omicron, Delta, and their sublineages.

  • Conduct head-to-head in vitro and in vivo studies comparing this compound with other PLpro inhibitors and approved antiviral agents.

  • Publish detailed experimental protocols to allow for independent verification and further research.

As the landscape of the COVID-19 pandemic continues to evolve with the emergence of new variants, the development of a diverse arsenal of antiviral therapies with different mechanisms of action remains a critical global health priority. This compound and other PLpro inhibitors may play a significant role in future therapeutic strategies.

References

Safety Operating Guide

Essential Disposal Procedures for Jun11165

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The identifier "Jun11165" does not correspond to a recognized chemical in publicly available databases. It is presumed to be an internal product code. The following procedures are based on the assumption that this compound is a representative small molecule kinase inhibitor, a class of compounds common in drug development that are often cytotoxic and require specialized handling. Researchers must consult the specific Safety Data Sheet (SDS) for the exact compound to ensure full compliance and safety.

This guide provides essential safety and logistical information for the proper disposal of research-grade compounds like this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard Identification and Data Summary

Small molecule kinase inhibitors, like many potent research compounds, are often classified as cytotoxic. This means they can be toxic to cells and may have carcinogenic, mutagenic, or teratogenic effects.[1][2] All handling and disposal steps must be planned to minimize exposure. Always consult the compound-specific Safety Data Sheet (SDS) for quantitative exposure limits and toxicological data.

Hazard ClassDescriptionPrimary Routes of ExposureKey Precautionary Statements
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Inhalation, Ingestion, Skin ContactP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Carcinogenicity Suspected of causing cancer.Inhalation, Skin ContactP201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood.
Mutagenicity May cause genetic defects.Inhalation, Skin ContactP201: Obtain special instructions before use.
Teratogenicity May damage the unborn child.Inhalation, Skin ContactP201: Obtain special instructions before use.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the mandatory steps for the safe disposal of this compound from the point of use to final collection.

Personnel Protective Equipment (PPE) Requirement: Before beginning, ensure all personnel are equipped with the following PPE:

  • Disposable Nitrile Gloves (double-gloving recommended)

  • Safety Goggles or Face Shield

  • Disposable, fluid-resistant Gown or Lab Coat

  • Appropriate respiratory protection if handling powders outside of a certified chemical fume hood.

Step 1: Inactivation of Residual Compound (As Applicable)

  • For trace amounts of the compound on labware (e.g., flasks, beakers), chemical inactivation may be required. Consult the SDS for appropriate inactivation solutions (e.g., bleach solution, chemical deactivating agent).

  • Rinse all contaminated labware three times. The first rinseate must be collected as hazardous chemical waste.[3] Subsequent rinses may be permissible for drain disposal, but only if the SDS and local regulations allow.

Step 2: Waste Segregation at the Point of Generation

  • Immediately segregate all waste contaminated with this compound from the general laboratory waste stream.[4]

  • Use designated, clearly labeled, leak-proof containers.[1]

  • Solid Waste: Place contaminated consumables (e.g., gloves, gowns, pipette tips, absorbent pads) into a designated "Cytotoxic Waste" container lined with a distinctive plastic bag (often red or purple).[1][5]

  • Liquid Waste: Collect all liquid waste containing this compound (e.g., unused stock solutions, first rinseate, cell media) in a compatible, shatter-resistant, sealed container. Do not mix with other solvent waste streams unless confirmed to be compatible.[6][7]

  • Sharps Waste: All needles, syringes, scalpels, or glass vials contaminated with this compound must be disposed of in a designated, puncture-proof sharps container clearly marked as "Cytotoxic Sharps Waste".[5][8]

Step 3: Labeling and Temporary Storage

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and "Cytotoxic".[4][9]

  • The label must include the full chemical name (this compound), the primary hazard(s) (e.g., "Toxic"), and the accumulation start date.[4]

  • Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] This area must be away from general traffic, clearly marked, and provide secondary containment to prevent spills.[7]

  • Ensure incompatible wastes are segregated. For example, store acidic waste separately from basic waste.[6]

Step 4: Arranging for Final Disposal

  • Do not allow hazardous waste to accumulate in the SAA beyond established limits (e.g., one year for partially filled containers or within three days once full).[6]

  • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup of the hazardous waste.

  • EH&S professionals will transport the waste to a central accumulation area for final disposal by a licensed hazardous waste contractor, typically via high-temperature incineration.[5][10]

  • Maintain meticulous records of all hazardous waste generated and disposed of, as this is a key compliance requirement.[4]

Mandatory Visualizations

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Point of Generation (Laboratory Bench) cluster_1 Waste Streams cluster_2 Containment & Labeling cluster_3 Temporary Storage & Pickup A Use of this compound in Experiment B Segregate Contaminated Materials A->B Post-Experiment C Solid Waste (Gloves, Tubes, Pads) B->C D Liquid Waste (Solutions, Rinseate) B->D E Sharps Waste (Needles, Vials) B->E F Place in Labeled 'Cytotoxic Solid Waste' Bin C->F G Place in Labeled, Sealed 'Cytotoxic Liquid Waste' Bottle D->G H Place in Labeled 'Cytotoxic Sharps' Container E->H I Store in Designated Satellite Accumulation Area (SAA) F->I G->I H->I J Request EH&S Pickup I->J When Full or Timed Out K Final Disposal by Licensed Contractor (Incineration) J->K EH&S Manages Transfer

Caption: Workflow for the safe disposal of this compound waste.

References

Navigating the Uncharted: A Safety and Handling Guide for Novel Compound Jun11165

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, "Jun11165" does not correspond to a publicly documented chemical entity. The following guidelines are based on best practices for handling potent, novel, or uncharacterized compounds in a research and development setting. A substance-specific risk assessment and consultation of a Safety Data Sheet (SDS) are imperative before any handling.

Essential Safety and Logistical Information

The handling of any novel compound, herein designated this compound, necessitates a stringent safety protocol to mitigate potential unknown hazards. All operations should be conducted within a certified chemical fume hood or other appropriate containment device. A designated and clearly marked area for the storage and handling of this compound is mandatory to prevent cross-contamination. An emergency plan, including the location of safety showers, eyewash stations, and spill kits, must be established and communicated to all personnel before work commences.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical for minimizing exposure. The following table outlines the minimum recommended PPE for various laboratory operations involving this compound.

Operation Primary Engineering Control Gloves Eye Protection Lab Coat/Gown Respiratory Protection
Receiving & Storage N/ANitrile or Neoprene (double-gloved)Safety glasses with side shieldsStandard lab coatNot generally required
Weighing & Aliquoting Chemical Fume Hood or GloveboxNitrile or Neoprene (double-gloved)Chemical splash gogglesDisposable gown over lab coatN95 or higher, based on risk assessment
Solubilization & Dilution Chemical Fume HoodNitrile or Neoprene (double-gloved)Chemical splash gogglesDisposable gown over lab coatN95 or higher, based on risk assessment
In-vitro/In-vivo Use Biosafety Cabinet or Fume HoodNitrile or Neoprene (double-gloved)Chemical splash goggles or face shieldDisposable gown over lab coatAs determined by risk assessment

Operational and Disposal Plans

A systematic approach to the handling and disposal of this compound is essential for maintaining a safe laboratory environment.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound, from receipt to disposal.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Disposal receive Receive Shipment inspect Inspect for Damage receive->inspect log Log in Inventory inspect->log store Store Appropriately log->store weigh Weigh Compound store->weigh dissolve Dissolve/Dilute weigh->dissolve experiment Perform Experiment dissolve->experiment collect Collect Waste experiment->collect label_waste Label Waste Container collect->label_waste dispose Dispose per EHS Guidelines label_waste->dispose

Standard operational workflow for this compound.
Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous. The following table provides guidance on the proper disposal of different waste streams.

Waste Type Container Labeling Disposal Procedure
Solid Waste Lined, sealed hazardous waste container"Hazardous Waste," "this compound," DateArrange for pickup by Environmental Health & Safety (EHS)
Liquid Waste Sealed, compatible hazardous waste container"Hazardous Waste," "this compound," Composition, DateArrange for pickup by EHS
Sharps Puncture-proof sharps container"Hazardous Sharps," "this compound"Dispose of as hazardous sharps waste through EHS
Contaminated PPE Lined, sealed hazardous waste container"Hazardous Waste," "this compound," DateArrange for pickup by EHS

Emergency Spill Response

In the event of a spill, immediate and decisive action is required. The following flowchart outlines the necessary steps for a safe and effective response.

start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate assess Assess Spill Size & Hazard evacuate->assess small_spill Small & Controllable? assess->small_spill Yes large_spill Large or Uncontrollable assess->large_spill No don_ppe Don Appropriate PPE small_spill->don_ppe contact_ehs Contact EHS Immediately large_spill->contact_ehs contain Contain Spill with Absorbent Material don_ppe->contain neutralize Neutralize (if applicable) contain->neutralize collect Collect Residue neutralize->collect clean Clean & Decontaminate Area collect->clean dispose Dispose of Waste as Hazardous clean->dispose report Report Incident to Supervisor & EHS dispose->report

Decision-making flowchart for this compound spill response.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.